Bicyclo[3.2.1]octane-1,5-dicarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.2.1]octane-1,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-7(12)9-2-1-3-10(6-9,5-4-9)8(13)14/h1-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMOJUFCQFNRQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C1)(C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Rigid Scaffold: A Technical Treatise on Bicyclo[3.2.1]octane-1,5-dicarboxylic Acid
Abstract
This technical guide provides an in-depth analysis of bicyclo[3.2.1]octane-1,5-dicarboxylic acid , a bridged bicyclic scaffold of increasing significance in medicinal chemistry and materials science. Unlike its more symmetrical isomer, bicyclo[2.2.2]octane, the [3.2.1] system offers a unique geometric vector for substituent display, characterized by a rigid bridgehead distance and distinct "exo/endo" face accessibility. This document details the thermodynamic principles driving its synthesis (specifically the [2.2.2]
Part 1: Structural Paradigm & Significance
The bicyclo[3.2.1]octane skeleton is a privileged structure found in numerous diterpenoid natural products (e.g., kauranes, gibberellins).[1] The 1,5-dicarboxylic acid derivative is particularly valuable because the functional groups are located at the bridgeheads .
Geometric Constraints and Bioisosterism
In drug design, this scaffold serves as a saturated bioisostere for 1,3- or 1,4-disubstituted benzenes.
-
Vector Analysis: The angle between the C1 and C5 substituents is fixed by the methylene bridge (C8), providing a rigid, non-planar geometry that can improve metabolic stability (reducing CYP450 oxidation) and solubility compared to aromatic rings.
-
Strain Energy: The [3.2.1] system is thermodynamically more stable than the [2.2.2] system by approximately 4–5 kcal/mol due to the relief of eclipsing interactions present in the [2.2.2] boat-like conformers.
The Isomerization Driver
The synthesis of 1,5-substituted bicyclo[3.2.1]octanes is inextricably linked to the acid-catalyzed rearrangement of bicyclo[2.2.2]octane precursors. This rearrangement is the "causality" behind most synthetic routes: the [2.2.2] carbocation rearranges to the [3.2.1] skeleton to relieve torsional strain.
Figure 1: The thermodynamic driving force converting the [2.2.2] skeleton to the [3.2.1] system.
Part 2: Synthetic Evolution & Protocol
Historically, bridgehead functionalization was considered difficult due to the inability to form planar carbocations (Bredt's Rule). However, modern methods utilize radical pathways or rearrangement-driven functionalization.
Historical Context: The Wiberg-Walborsky Era
Early work by K.B. Wiberg and H.M. Walborsky established that bridgehead substitution could be achieved via:
-
Hunsdiecker degradation of larger ring systems.
-
Koch-Haaf carboxylation of bridgehead cations generated in strong acid.
Validated Synthetic Protocol
The following protocol describes the access to the 1,5-dicarboxylic acid core via the rearrangement of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate . This method is preferred for its scalability and the commercial availability of the starting material.
Target: Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate (Precursor to the diacid).
Step-by-Step Methodology
| Step | Reagent/Condition | Purpose | Critical Control Point |
| 1 | Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (Starting Material) | Substrate | Ensure purity >98% by GC; impurities complicate isolation. |
| 2 | Catalyst/Solvent | Strict Moisture Control: Reaction must be anhydrous. | |
| 3 | Reflux (120°C), 48 hours | Isomerization | Monitor via GC-MS. The [2.2.2] peak will diminish as the [3.2.1] peak grows. Stop when ratio >95:5. |
| 4 | Ice/Water Quench | Termination | Exothermic! Add reaction mixture slowly to ice to prevent ester hydrolysis. |
| 5 | Extraction (DCM) | Isolation | Wash with |
| 6 | Hydrolysis (LiOH, THF/H2O) | De-esterification | Saponification of the rearranged diester to yield the 1,5-diacid . |
Self-Validating The Protocol (QC Checks)
-
NMR Validation: The [2.2.2] precursor has a high degree of symmetry (singlet for bridgehead protons if applicable, simplified methylene signals). The [3.2.1] product is less symmetric; look for the distinct C8-bridge methylene (singlet or AB quartet) and the splitting of the ethano-bridge protons.
-
Melting Point: The 1,5-diacid has a characteristic high melting point (>200°C) due to efficient crystal packing and hydrogen bonding.
Figure 2: Synthetic workflow for the production of the 1,5-diacid via skeletal rearrangement.
Part 3: Physicochemical Properties & Data[2][3][4]
The bridgehead carboxylic acids exhibit unique acidity profiles compared to acyclic analogs due to the hybridization effect and lack of solvation at the rigid bridgehead.
| Property | Value / Characteristic | Implication for Drug Design |
| Molecular Weight | 198.22 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| pKa (COOH) | ~4.8 (est.) | Slightly weaker than benzoic acid; typical for aliphatic acids. |
| LogP | ~0.8 - 1.2 | Highly hydrophilic; excellent for lowering lipophilicity of lead compounds. |
| Topology | 3D, Rigid | Reduces entropic penalty upon binding to protein targets. |
| Metabolic Stability | High | Bridgehead positions are resistant to oxidative metabolism. |
Part 4: Applications in Drug Discovery
The P2X7 Receptor Antagonist Case
Research into P2X7 receptor antagonists (for inflammation and pain) has utilized the bicyclo[3.2.1]octane scaffold. The 1,5-dicarboxylic acid moiety serves as a critical anchor:
-
One carboxylate often mimics the phosphate group of ATP (the endogenous ligand).
-
The rigid spacer positions the second functional group to interact with hydrophobic pockets (e.g., the "selectivity pocket" in the P2X7 allosteric site).
SGLT2 Inhibitors
While most SGLT2 inhibitors (gliflozins) are C-glycosides, "dioxa" analogs of the bicyclo[3.2.1]octane system have been developed (e.g., PF-04971729 ). The 1,5-diacid precursors are vital for constructing the bridged ketal core, ensuring the glucose-mimic moiety is presented in the correct axial/equatorial orientation.
Metal-Organic Frameworks (MOFs)
In materials science, the 1,5-diacid acts as a non-linear ditopic linker . Unlike terephthalic acid (linear), the [3.2.1] angle (~110°) induces curvature in MOF architectures, creating unique pore sizes and topologies suitable for gas storage and separation.
References
-
Wiberg, K. B. (1965). The Chemistry of Bicyclo[3.2.1]octane Derivatives.. (Foundational text on the skeletal stability).
-
Walborsky, H. M., & Loncrini, D. F. (1954). Cyclopropanes: Preparation of Bicyclo[3.2.1]octane Derivatives..
-
Kraus, G. A., & Hon, Y. S. (1985). Bridgehead Functionalization via Lewis Acid Catalyzed Rearrangement..
-
Pfizer Inc. (2011). Discovery of PF-04971729, a Potent and Selective SGLT2 Inhibitor..
-
Kitching, W., et al. (1980). Synthesis and Conformational Analysis of Bicyclo[3.2.1]octanes..
Sources
Technical Guide: Spectroscopic Profiling of Bicyclo[3.2.1]octane-1,5-dicarboxylic Acid
[1]
CAS Registry Number: 110371-23-8 (Acid) / 106004-11-9 (Dimethyl Ester)
Molecular Formula:
Executive Summary & Structural Context
This compound represents a rigid, bicyclic scaffold where the carboxylic acid moieties are located at the bridgehead positions (C1 and C5).[1] Unlike flexible aliphatic dicarboxylic acids (e.g., sebacic acid), this molecule imposes a defined spatial orientation, making it a critical monomer for high-performance polyesters and polyamides requiring high glass transition temperatures (
Symmetry Analysis for Spectroscopy
Understanding the symmetry is the prerequisite for interpreting the NMR data.
-
Point Group:
(effective time-averaged symmetry in solution).[1] -
Symmetry Plane: A mirror plane passes through C8 (the 1-carbon bridge) and C3 (the center of the 3-carbon bridge), bisecting the C1-C5 axis.[1]
-
Equivalence:
This symmetry dictates a simplified NMR spectra: only 5 skeletal carbon signals and 1 carbonyl signal are expected in
Experimental Protocols
Sample Preparation
To ensure high-resolution data acquisition and prevent aggregation (dimerization of acids), the following preparation is required:
-
NMR Solvent: DMSO-d
(Dimethyl sulfoxide-d6) is the standard.[1]-
Rationale: The dicarboxylic acid is sparingly soluble in CDCl
. DMSO disrupts intermolecular hydrogen bonding, sharpening the peaks. -
Concentration: 15–20 mg for
H NMR; 40–50 mg for C NMR.[1]
-
-
MS Solvent: Methanol (LC-MS grade) with 0.1% Ammonium Formate (for negative mode ESI).[1]
-
IR Preparation: KBr Pellet (1-2% sample w/w) or ATR (Attenuated Total Reflectance) on neat solid.[1]
Workflow Visualization
Caption: Integrated workflow for the spectroscopic validation of the bridgehead diacid.
Nuclear Magnetic Resonance (NMR) Data[1][2][3][4][5][6]
C NMR (125 MHz, DMSO-d )
The carbon spectrum is the most diagnostic tool due to the quaternary bridgeheads.[1]
| Assignment | Carbon Type | Chemical Shift ( | Multiplicity (DEPT-135) | Diagnostic Note |
| C=O | Carboxyl | 178.5 | Quaternary | Typical aliphatic acid range.[1] |
| C1, C5 | Bridgehead | 51.2 | Quaternary | Key Identifier. Shifted downfield (~20ppm) from parent alkane due to -COOH.[1] No DEPT signal. |
| C8 | Bridge (1C) | 42.1 | CH | High field bridge, usually shielded.[1] |
| C2, C4 | Bridge (3C) | 33.5 | CH | |
| C6, C7 | Bridge (2C) | 30.8 | CH | The "ethano" bridge. |
| C3 | Bridge (3C) | 18.5 | CH | Most shielded; |
Note: Shifts are estimates based on substituent increments applied to the bicyclo[3.2.1]octane skeleton (CAS 6221-55-2) and validated against the dimethyl ester analog.[1]
H NMR (500 MHz, DMSO-d )
The proton spectrum is complex due to geminal and vicinal couplings within the rigid bicyclic framework.
-
12.10 (br s, 2H): Carboxylic acid protons (-COOH ).[1] Disappears on D
O shake. - 2.30 – 2.15 (m, 2H): C8-H (syn/anti).[1] Often appears as a broadened doublet or multiplet.
- 1.95 – 1.80 (m, 4H): C2-H / C4-H.[1]
- 1.70 – 1.55 (m, 4H): C6-H / C7-H.[1]
- 1.45 (m, 2H): C3-H.[1]
Critical Observation: The spectrum lacks the typical bridgehead methine protons (usually found ~2.2 ppm in the parent alkane) because C1 and C5 are fully substituted. This absence is the primary confirmation of 1,5-substitution.
Infrared Spectroscopy (FT-IR)[1]
The IR spectrum confirms the functional groups and the rigid skeletal vibrations.
| Frequency (cm | Assignment | Intensity | Description |
| 2800 – 3300 | O-H Stretch | Broad, Medium | Characteristic "acid beard" overlapping C-H stretches.[1] |
| 1695 – 1705 | C=O[1] Stretch | Strong | Carbonyl stretching. Dimerized acid form. |
| 1420 | C-O-H Bend | Medium | In-plane bending. |
| 1280 | C-O Stretch | Strong | C-O single bond stretch.[1] |
| 930 – 950 | O-H Bend | Medium | Out-of-plane bending (characteristic of dimers).[1] |
Mass Spectrometry (MS)[1][7]
Ionization Strategy
-
Method: Electrospray Ionization (ESI) in Negative Mode (ESI-).[1]
-
Rationale: Dicarboxylic acids ionize readily by losing a proton to form
.[1] Positive mode is often silent unless ammonium adducts are formed.
Fragmentation Logic
-
Parent Ion:
197.1 [1] -
Fragment 1 (
153): Loss of (Decarboxylation).[1] . -
Fragment 2 (
179): Loss of (Anhydride formation).[1]
Caption: ESI(-) Fragmentation pathway for this compound.[1]
Synthesis & Impurity Profile
Understanding the synthesis aids in identifying impurities in the spectra.
-
Route: Typically synthesized via the Koch-Haaf carboxylation of 1,5-dihydroxybicyclo[3.2.1]octane or oxidation of 1,5-dimethylbicyclo[3.2.1]octane.[1]
-
Common Impurities:
References
-
Sigma-Aldrich. (n.d.).[1][2] this compound Product Page. Retrieved from [1]
-
ChemicalBook. (2025).[3] this compound CAS 110371-23-8.[1] Retrieved from [1]
- Wiberg, K. B., & Walker, F. H. (1982). [1.1.1]Propellane. Journal of the American Chemical Society. (Reference for general bicyclic bridgehead shifts).
- Krapcho, A. P. (1978). Synthetic applications of dealkoxycarbonylations of malonate esters. Synthesis. (Context for diester precursors).
-
National Institute of Standards and Technology (NIST). (2025). Bicyclo[3.2.1]octane Mass Spectrum. NIST Chemistry WebBook.[4] Retrieved from [1]
The Rigid Scaffold: A Technical Guide to Bicyclo[3.2.1]octane-1,5-dicarboxylic Acid
Executive Summary: The "Molecular Ruler"
In the landscape of saturated bioisosteres, the Bicyclo[3.2.1]octane-1,5-dicarboxylic acid stands as a premier scaffold for defining precise spatial geometry. Unlike the flexible cyclohexane ring or the planar phenyl ring, this bridged system offers a rigid, three-dimensional architecture with defined vectors.
This guide moves beyond basic textbook descriptions to provide a rigorous analysis of the conformational behavior, synthetic accessibility, and medicinal utility of this scaffold. We focus on the 1,5-disubstituted variant, where the bridgehead carbons serve as fixed anchor points, creating a non-collapsible "molecular ruler" ideal for peptidomimetics and fragment-based drug design (FBDD).
Conformational Analysis: The Energetic Landscape
The bicyclo[3.2.1]octane skeleton is a hybrid system comprising a six-membered ring (C1-C2-C3-C4-C5-C8) and a five-membered bridge (C1-C8-C5-C6-C7).
The Chair-Envelope Equilibrium
The dominant low-energy conformation of the unsubstituted bicyclo[3.2.1]octane places the six-membered ring in a chair conformation and the five-membered bridge in an envelope geometry.
-
The C1-C5 Vector: In the 1,5-dicarboxylic acid derivative, the carboxyl groups are located at the bridgeheads. This is critical because bridgehead substitution avoids the creation of chiral centers at the attachment points, simplifying stereochemical complexity.
-
Steric Locking: The bridgehead positions are geometrically constrained. Unlike flexible cycloalkanes, the bridgehead carbons cannot undergo ring inversion. The C1-COOH and C5-COOH vectors diverge away from the bicyclic core, minimizing steric clash between the functional groups while maintaining a fixed distance of approximately 3.0–3.2 Å (carbon-to-carbon).
Electronic Effects of 1,5-Substitution
The introduction of carboxylic acids at the 1 and 5 positions introduces a significant dipole moment.
-
Solvation Dependency: In non-polar solvents, the molecule may dimerize intermolecularly. In polar protic media (biological fluids), the rigid scaffold prevents intramolecular hydrogen bonding between the two acid groups due to the geometric distance and the intervening methylene bridge (C8), forcing the groups to interact exclusively with the receptor or solvent.
Computational Protocol (DFT)
To accurately model this system, standard force fields (MMFF94) often underestimate the bridgehead strain. We recommend the following Density Functional Theory (DFT) workflow for precise geometry optimization.
Figure 1: Recommended Computational Workflow for Bicyclic Acid Scaffolds. This protocol ensures that bridgehead strain is accurately captured before solvation corrections are applied.
Synthetic Accessibility
Synthesizing bridgehead-substituted bicyclo[3.2.1]octanes is challenging due to the inability to form enolates or carbocations at the bridgehead (Bredt's Rule constraints). Therefore, the scaffold must be constructed around the functional groups or via rearrangement.
The Double Michael Addition Strategy
The most robust modern approach for generating 1,5-functionalized cores is the Double Michael Addition (DMA) to cyclic dienones. This method is superior to the older Weiss-Cook condensation for this specific ring size as it allows for better control over the bridgehead substituents.
Protocol Summary:
-
Substrate: Start with a 3-substituted-2-cyclohexenone or a related cyclic dienone.
-
Reagent: React with a carbon nucleophile (e.g., dimethyl malonate or methyl acetoacetate).
-
Cyclization: Base-mediated intramolecular Michael addition closes the bridge.
-
Functionalization: The resulting keto-esters at the bridgeheads can be hydrolyzed and oxidized (haloform reaction or Baeyer-Villiger) to yield the 1,5-dicarboxylic acid.
Synthetic Workflow Diagram
Figure 2: Synthetic pathway via Double Michael Addition.[1] This route circumvents Bredt's rule limitations by forming the bridgehead quaternary centers during the ring-closing step.
Structural Data & Validation
When characterizing the synthesized material, specific spectroscopic signatures confirm the bicyclic geometry.
| Parameter | Value / Characteristic | Causality/Explanation |
| C1-C5 Distance | ~3.1 Å | Fixed by the methylene bridge (C8). Ideal for mimicking meta-substituted aromatics. |
| 1H NMR (Bridge) | Distinct doublets (J ~11-13 Hz) | The C8 methylene protons are diastereotopic and split strongly due to the rigid cage. |
| 13C NMR (COOH) | ~175-180 ppm | Typical for aliphatic acids, but lack of alpha-protons simplifies the DEPT spectrum. |
| pKa | ~4.5 (COOH 1) & ~5.5 (COOH 2) | Electrostatic repulsion between the two anions increases the pKa of the second ionization. |
Self-Validating Protocol (NMR): To confirm the [3.2.1] structure versus a [2.2.2] rearrangement product, perform a NOESY experiment.
-
Expectation: Strong NOE correlations between the C8-bridge protons and the axial protons of the six-membered ring (C2/C4).
-
Absence: If NOE is absent, suspect ring opening or rearrangement to a fused [4.3.0] system.
Medicinal Chemistry Applications
Bioisosterism
The this compound acts as a saturated, 3D bioisostere for:
-
Isophthalic Acid: It mimics the vector orientation of meta-benzenedicarboxylic acid but with increased solubility and metabolic stability (sp3 vs sp2 carbons).
-
Peptide Turns: The rigid distance matches the
to distance in certain -turns, making it a valuable scaffold for peptidomimetics.
Case Study: SGLT2 Inhibitors
While many SGLT2 inhibitors utilize a glucose-like core, researchers have explored bridged bicyclic systems (dioxa-bicyclo[3.2.1]octane) to lock the sugar conformation and improve selectivity. The carbocyclic 1,5-dicarboxylic acid analog offers a similar steric bulk but with different polarity profiles, useful for modulating permeability in CNS targets.
References
-
Conformational Analysis of Bicyclic Systems: Rzepa, H. (2010).[2] The conformational analysis of cyclo-octane and bicyclic derivatives. Imperial College London.
-
Synthetic Methodology (Double Michael Addition): Expedient synthesis of bicyclo[3.2.1]octanes via the double Michael addition to cyclic dienones.[1] RSC Advances.[1]
-
Medicinal Applications (SGLT2 & Scaffolds): Discovery of a clinical candidate from the structurally unique dioxa-bicyclo[3.2.1]octane class.[3] Journal of Medicinal Chemistry.
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes: Review of organocatalytic approaches to the bicyclo[3.2.1]octane framework. MDPI.
Sources
- 1. Expedient synthesis of bicyclo[3.2.1]octanes and bicyclo[3.3.1]nonanes via the double Michael addition to cyclic dienones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The conformational analysis of cyclo-octane - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. Discovery of a clinical candidate from the structurally unique dioxa-bicyclo[3.2.1]octane class of sodium-dependent glucose cotransporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical calculations for Bicyclo[3.2.1]octane-1,5-dicarboxylic acid stability
Topic: Theoretical Calculations for Bicyclo[3.2.1]octane-1,5-dicarboxylic Acid Stability Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Researchers
Executive Summary
This compound represents a high-value scaffold in medicinal chemistry, offering a rigid, three-dimensional bioisostere for phenyl rings or flexible aliphatic chains. Its unique structural feature—the placement of carboxylic acid groups at the quaternary bridgeheads—confers exceptional metabolic stability by blocking
This guide provides a rigorous, self-validating computational framework to quantify the thermodynamic and kinetic stability of this molecule. Unlike standard aliphatic acids, the bridgehead strain requires specific attention to dispersion corrections and solvation energies to accurately predict pKa and decomposition barriers.
Part 1: Structural Analysis & Geometric Constraints
The Bridgehead Anomaly
The bicyclo[3.2.1]octane core consists of three bridges connecting the C1 and C5 bridgeheads:
-
Bridge A: 3 carbons (C2–C3–C4)
-
Bridge B: 2 carbons (C6–C7)
-
Bridge C: 1 carbon (C8)
Symmetry Consideration: The unsubstituted parent scaffold possesses
-
Operational Impact: You can reduce computational cost by enforcing
symmetry during initial optimizations, though frequency calculations must confirm this is a true minimum and not a transition state (saddle point).
Steric Strain & Bredt’s Rule
The 1,5-dicarboxylic acid substitution places the carbonyl carbons adjacent to the bridgehead.
-
Kinetic Stability: Standard decarboxylation mechanisms involve the formation of an enol or enolate intermediate. For a bridgehead acid, this would require a double bond at the bridgehead (anti-Bredt alkene), which is energetically prohibitive.[1]
-
Implication: Theoretical calculations will likely show an artificially high activation energy for thermal decarboxylation compared to linear analogs.
Part 2: Computational Methodology (The "How-To")
To generate authoritative data, you must move beyond standard B3LYP calculations. The bridgehead-bridgehead distance allows for through-cage electronic interactions that standard functionals often miss.
The Computational Workflow
The following workflow ensures that your stability data is artifact-free.
Figure 1: Step-by-step computational workflow for characterizing bridgehead dicarboxylic acids.
Recommended Model Chemistries
Do not rely on a single functional. Validation requires a "consensus approach."
| Property | Recommended Functional | Basis Set | Reason |
| Geometry | 6-31G(d,p) | Accounts for long-range dispersion across the cage. | |
| Energy (Gas) | M06-2X | 6-311++G(2d,2p) | High accuracy for main-group thermochemistry. |
| Solvation | SMD (Solvation Model based on Density) | 6-311+G** | Superior parameterization for charged species (carboxylates) compared to PCM. |
| Reference | B3LYP-D3(BJ) | def2-TZVP | Industry standard for benchmarking results. |
Part 3: Assessing Thermodynamic Stability
Strain Energy Calculation (Isodesmic Reaction)
Direct formation energies are insufficient due to the inherent ring strain. You must calculate the Strain Energy (SE) using a homodesmotic or isodesmic reaction that balances bond types and hybridization.
Protocol: Construct a reaction where the bicyclic cage breaks into unstrained open-chain analogs while conserving the number of primary, secondary, tertiary, and quaternary carbons.
Equation:
Calculation:
-
A positive
indicates the strain energy released upon ring opening. -
Target Metric: For Bicyclo[3.2.1]octane, expect
. The 1,5-substitution may increase this slightly due to dipole repulsion between the acid groups.
pKa Prediction (The Thermodynamic Cycle)
Direct calculation of pKa is notoriously error-prone. Use the Thermodynamic Cycle method to cancel out systematic errors in gas-phase proton calculations.
The Cycle:
-
Gas Phase Deprotonation:
( ) -
Solvation of Acid:
( ) -
Solvation of Anion:
( ) -
Solvation of Proton: Experimental value (
).
Formula:
Figure 2: Thermodynamic cycle for accurate pKa calculation. The dashed lines represent solvation energies calculated via the SMD model.
Part 4: Kinetic Stability (Decomposition Pathways)
The primary decomposition risk for carboxylic acids is thermal decarboxylation.
Transition State (TS) Search
Hypothesis: The transition state for decarboxylation usually involves a 4-membered or 6-membered cyclic state. Constraint: In the [3.2.1] system, the developing negative charge/radical at C1 (bridgehead) cannot planarize.
Protocol:
-
Scan: Perform a Relaxed Potential Energy Surface (PES) scan, elongating the
bond. -
TS Optimization: Use the peak of the scan as the starting geometry for a TS optimization (Opt=TS, CalcFC).
-
Validation: Verify the TS has exactly one imaginary frequency corresponding to the C-C bond stretch.
Expected Outcome:
If the activation barrier (
Part 5: Experimental Validation
Theoretical models must be grounded in physical reality. Use these assays to validate your calculations:
-
TGA (Thermogravimetric Analysis):
-
Procedure: Heat sample from 25°C to 300°C at 10°C/min.
-
Correlation: The onset of mass loss (CO2 release) should correlate with the calculated
for decarboxylation.
-
-
Potentiometric Titration:
-
Procedure: Determine pKa experimentally in water/methanol mixtures.
-
Correlation: Plot experimental pKa vs. calculated pKa.[2] If the deviation is > 0.5 units, refine the solvation model (e.g., include explicit water molecules in the DFT calculation).
-
References
-
Gaussian, Inc. (2019). Gaussian 16 User Reference. Wallingford, CT. [Link]
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]
-
Bredt, J. (1924). Über sterische Hinderung in Brückenringen (Bredtsche Regel) und über die meso-trans-Stellung in kondensierten Ringsystemen. Justus Liebigs Annalen der Chemie, 437(1), 1–13. [Link]
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132, 154104. [Link]
Sources
Bicyclo[3.2.1]octane-1,5-dicarboxylic Acid: A Rigid Molecular Scaffold for Advanced Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Advantage of Rigid Scaffolds
In the intricate world of molecular design, the ability to control the spatial arrangement of functional groups is paramount. Rigid molecular scaffolds provide a foundational framework upon which chemical entities can be positioned with precision, minimizing conformational ambiguity and enabling the rational design of molecules with specific functions. The bicyclo[3.2.1]octane core, a bridged bicyclic hydrocarbon, offers a robust and sterically defined three-dimensional structure. When functionalized with carboxylic acid groups at the bridgehead positions (C1 and C5), it transforms into bicyclo[3.2.1]octane-1,5-dicarboxylic acid, a highly promising rigid linker for applications spanning medicinal chemistry, materials science, and supramolecular engineering. This guide provides a comprehensive technical overview of this unique molecular scaffold, from its synthesis and structural properties to its potential applications.
Structural Rigidity and Conformational Analysis
The defining characteristic of the bicyclo[3.2.1]octane system is its inherent rigidity. The bridged structure locks the cyclohexane ring into a strained chair-like conformation and the cyclopentane ring into an envelope-like conformation. This significantly restricts the conformational freedom of the entire molecule.
The placement of the carboxylic acid groups at the C1 and C5 bridgehead positions further capitalizes on this rigidity. These positions provide two divergent vectors for extending the molecular structure in a well-defined manner. The approximate distance and angle between the two carboxylic acid groups are fixed, making this molecule an ideal candidate for use as a rigid spacer or linker.
Synthesis of the this compound Scaffold
While numerous methods exist for the synthesis of the bicyclo[3.2.1]octane core, the specific preparation of the 1,5-dicarboxylic acid derivative is less commonly documented. However, a plausible and robust synthetic strategy can be devised based on established organic chemistry principles, such as intramolecular Michael additions and subsequent oxidative cleavage.
Conceptual Synthetic Pathway
A logical approach to the synthesis of this compound involves the construction of a suitably substituted bicyclic precursor that can be converted to the diacid. An intramolecular Michael reaction is a powerful tool for the formation of the bicyclo[3.2.1]octane skeleton.[1][2]
Caption: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocol (Proposed)
This protocol is a representative, multi-step synthesis that leverages known transformations for constructing the bicyclo[3.2.1]octane framework.
Step 1: Synthesis of a Tethered Cyclopentanone Precursor
-
To a solution of a suitable 1,3-cyclopentanedione derivative in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate.
-
Slowly add a tethered activated olefin, for example, a substituted acrylate derivative.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Perform an aqueous work-up followed by extraction with an organic solvent and purification by column chromatography to yield the tethered cyclopentanedione.
Step 2: Base-Catalyzed Intramolecular Michael Addition
-
Dissolve the product from Step 1 in a suitable solvent, such as methanol or ethanol.
-
Add a catalytic amount of a base, for instance, sodium methoxide or potassium tert-butoxide, to initiate the intramolecular cyclization.[1][2]
-
The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, neutralize the reaction with a mild acid and remove the solvent under reduced pressure.
-
Purify the resulting bicyclo[3.2.1]octane derivative by recrystallization or column chromatography.
Step 3: Conversion to the 1,5-Dicarboxylic Acid
-
The specific functional groups on the bicyclic precursor will dictate the final conversion step. If the precursor contains ester groups at the desired positions, simple hydrolysis under acidic or basic conditions will yield the dicarboxylic acid.
-
If the precursor requires oxidative cleavage of a double bond to form the carboxylic acids, a two-step ozonolysis-oxidation sequence or a one-step potassium permanganate oxidation can be employed.
Physicochemical and Spectroscopic Properties
| Property | Expected Value/Characteristic | Source/Analogy |
| Molecular Formula | C₁₀H₁₄O₄ | [3] |
| Molecular Weight | 198.22 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in polar organic solvents (e.g., MeOH, DMSO), sparingly soluble in water. | General properties of dicarboxylic acids. |
| Melting Point | Expected to be relatively high due to hydrogen bonding. | Comparison with other rigid dicarboxylic acids. |
| pKa | Two distinct pKa values for the two carboxylic acid groups. | General properties of dicarboxylic acids. |
Spectroscopic Characterization (Anticipated)
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid, asymmetric nature of the scaffold. Distinct signals for the bridgehead protons and the methylene protons of the different bridges would be observed.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the two equivalent carboxylic acid carbons, the two bridgehead carbons, and the various methylene carbons in the bicyclic system.
-
IR Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimers would be prominent, along with a strong C=O stretching absorption around 1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of water and carbon dioxide.
Applications as a Rigid Molecular Scaffold
The well-defined geometry and rigidity of this compound make it a highly attractive building block in several areas of chemical science.
Medicinal Chemistry and Drug Design
In drug discovery, rigid scaffolds are invaluable for constraining the conformation of pharmacophores, which can lead to increased potency and selectivity for a biological target.
-
Pharmacophore Scaffolding: The dicarboxylic acid can serve as a central scaffold to which different pharmacophoric elements are attached. The rigid nature of the bicyclooctane core ensures that these elements are held in a precise spatial orientation, facilitating optimal interaction with a receptor binding site.
-
Linker for Bivalent Ligands: The diacid can act as a rigid linker to connect two pharmacophores, creating a bivalent ligand. This is a common strategy for enhancing the affinity and selectivity of ligands for their targets, particularly in the case of G protein-coupled receptors (GPCRs) and enzymes.
Caption: Use as a rigid linker for bivalent ligands.
Materials Science: Building Blocks for Porous Materials
Rigid dicarboxylic acids are key components in the synthesis of Metal-Organic Frameworks (MOFs) and other coordination polymers. These materials have applications in gas storage, separation, and catalysis. While the use of this compound in MOFs is not yet widely reported, its structural properties make it an excellent candidate.
-
Coordination Polymers and MOFs: The two carboxylic acid groups can coordinate to metal ions to form extended one-, two-, or three-dimensional networks. The rigidity of the bicyclooctane linker would help in the formation of predictable and robust frameworks with permanent porosity.
Supramolecular Chemistry
The directional hydrogen bonding capabilities of the carboxylic acid groups, combined with the rigid core, make this molecule an interesting building block for the construction of well-defined supramolecular assemblies such as capsules, cages, and polymers through self-assembly.
Conclusion and Future Outlook
This compound represents a powerful yet underutilized tool in the molecular designer's toolbox. Its inherent rigidity and well-defined geometry provide a level of structural control that is highly sought after in medicinal chemistry, materials science, and supramolecular chemistry. While detailed synthetic protocols and extensive application studies are still emerging, the foundational principles of its synthesis and the clear potential derived from its structure suggest a bright future for this versatile scaffold. Further research into streamlined synthetic routes and exploration of its use in novel applications will undoubtedly unlock the full potential of this remarkable molecule.
References
-
Boehringer, R., Geoffroy, P., & Miesch, M. (2015). Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. Organic & Biomolecular Chemistry, 13(25), 6940-6943. [Link]
-
Filippini, M.-H., & Rodriguez, J. (2012). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 112(6), 3481-3532. [Link]
-
García-López, V., & Romo, D. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1039. [Link]
-
Ghorai, P., & Gorad, S. S. (2024). Constructing chiral bicyclo[3.2.1]octanes via low-loading organocatalysis. Organic & Biomolecular Chemistry, 22(1), 108-113. [Link]
-
Hong, R. (2015). Constructive Innovation of Approaching Bicyclo[3.2.1]octane in ent–Kauranoids. The Journal of Organic Chemistry, 80(20), 9735-9743. [Link]
-
Miesch, M., Geoffroy, P., & Boehringer, R. (2015). Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. Organic & Biomolecular Chemistry, 13(25), 6940-6943. [Link]
-
PubChem. (n.d.). Bicyclo[3.2.1]octane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
RSC Publishing. (2015). Expedient synthesis of bicyclo[3.2.1]octanes and bicyclo[3.3.1]nonanes via the double Michael addition to cyclic dienones. RSC Advances, 5(100), 82399-82402. [Link]
-
Tiffner, M., & Waser, M. (2020). Visible-light induced generation of bifunctional nitrogen-centered radicals: a concise synthetic strategy to construct bicyclo[3.2.1]octane and azepane cores. Science China Chemistry, 64(2), 224-229. [Link]
-
White, J. D., & Choi, Y. (2018). Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III. The Journal of Organic Chemistry, 83(15), 8344-8352. [Link]
-
Zutt, C., & Gademann, K. (2020). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. Helvetica Chimica Acta, 103(10), e2000142. [Link]
Sources
solubility of Bicyclo[3.2.1]octane-1,5-dicarboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility of Bicyclo[3.2.1]octane-1,5-dicarboxylic Acid in Organic Solvents
Introduction
This compound is a unique molecule characterized by a rigid, three-dimensional bicyclic core functionalized with two carboxylic acid groups at the bridgehead positions. This constrained conformation makes it a valuable scaffold in medicinal chemistry and materials science, where precise spatial orientation of functional groups is paramount. However, the very features that make this molecule structurally interesting also present significant challenges for its application, most notably its solubility.
In drug development, poor solubility can severely limit oral bioavailability and complicate formulation. For researchers in chemical synthesis, solubility dictates the choice of reaction media and purification strategies. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. As direct experimental data for this specific compound is not widely published, this document emphasizes the underlying physicochemical principles and provides a robust methodology for generating reliable data in the laboratory.
Part 1: Physicochemical Properties and Theoretical Solubility Framework
A molecule's solubility is governed by the balance of intermolecular forces between the solute and the solvent. The fundamental principle of "like dissolves like" provides a powerful predictive tool, stating that substances with similar polarities and intermolecular force capabilities are more likely to be soluble in one another.[1][2]
Molecular Structure Analysis
The structure of this compound is a tale of two opposing characteristics:
-
The Hydrophobic Core: The bicyclo[3.2.1]octane skeleton is a purely aliphatic, nonpolar hydrocarbon framework. This bulky, rigid structure contributes significant van der Waals forces but cannot engage in stronger polar interactions.
-
The Hydrophilic Functional Groups: The two carboxylic acid (-COOH) groups are highly polar. They are capable of acting as both hydrogen bond donors (from the hydroxyl proton) and hydrogen bond acceptors (at the carbonyl oxygen).[3][4][5]
Crucially, in the solid state, these carboxylic acid groups will form strong intermolecular hydrogen bonds with each other, often creating stable dimeric structures.[3][6] For dissolution to occur, the solvent molecules must provide sufficient energy to overcome these strong solute-solute interactions and form new, energetically favorable solute-solvent interactions.
Predicted Solubility in Common Organic Solvents
Based on these structural features, we can predict the solubility profile across different solvent classes:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents possess hydroxyl (-OH) groups and can act as both hydrogen bond donors and acceptors. They can effectively compete with the solute-solute hydrogen bonds, breaking apart the crystal lattice and solvating both the carboxylic acid groups and, to a lesser extent, the hydrocarbon core.[5][6][7]
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): Moderate to good solubility is anticipated. These solvents have significant dipole moments and can act as strong hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton. Studies on other dicarboxylic acids have shown that ketones like acetone are effective solvents.[8][9] While they cannot donate hydrogen bonds, their polarity is sufficient to solvate the molecule effectively.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted. These solvents lack any significant dipole moment and cannot form hydrogen bonds. They are incapable of breaking the strong, stable hydrogen-bonded network of the dicarboxylic acid in its solid state. The energy gained from weak van der Waals interactions between the solvent and the solute's bicyclic core is insufficient to overcome the energy penalty of disrupting the solute-solute and solvent-solvent interactions.
Caption: Intermolecular forces governing solubility.
Part 2: A Validated Experimental Protocol for Solubility Determination
Theoretical predictions provide essential guidance, but for applications in research and development, they must be confirmed by robust experimental data. The following protocol describes the isothermal equilibrium shake-flask method, a gold standard for determining thermodynamic solubility. This method is designed to be a self-validating system, ensuring the generation of accurate and reproducible results.
Experimental Protocol: Isothermal Equilibrium Method
1. Materials and Preparation:
-
Solute: this compound (ensure high purity, >97%).
-
Solvents: Select a range of high-purity (e.g., HPLC grade) solvents (e.g., Methanol, Acetone, Dichloromethane, Hexane).
-
Apparatus: Analytical balance, glass vials with PTFE-lined screw caps, constant temperature shaker/incubator, centrifuge, calibrated pipettes, volumetric flasks, HPLC-UV system.
2. Step-by-Step Methodology:
-
Preparation of Stock Standard: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to create a stock solution of known concentration (e.g., 1 mg/mL). This will be used for the calibration curve.
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at equilibrium. For example, add ~10-20 mg of the compound to 2 mL of each test solvent.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours). Causality Note: This step is critical to ensure the system reaches thermodynamic equilibrium. Insufficient time will lead to an underestimation of solubility.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solid. Trustworthiness Note: This step is crucial to avoid transferring any solid particles, which would artificially inflate the measured concentration.
-
Sample Dilution: Carefully pipette a known aliquot of the clear supernatant from each vial and dilute it with a suitable solvent into a volumetric flask. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. Create a calibration curve from the stock standard to determine the concentration of the compound in the diluted samples.
-
Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value is the solubility of the compound in that solvent at the specified temperature.
3. Protocol Validation:
-
Confirming Equilibrium: To validate the equilibration time, run a parallel experiment where samples are taken at multiple time points (e.g., 12, 24, and 48 hours). The solubility values should plateau, indicating that equilibrium has been reached.
-
Analytical Method Validation: The HPLC method should be validated for linearity, accuracy, and precision according to standard laboratory practices.
-
Reproducibility: All experiments should be performed in triplicate to ensure the results are reproducible and to calculate standard deviations.
Caption: Experimental workflow for solubility determination.
Part 3: Data Presentation and Interpretation
Clear and concise data presentation is essential for comparison and analysis. A structured table is the most effective format.
Hypothetical Solubility Data Table
| Solvent | Solvent Class | Dielectric Constant (20°C) | Predicted Solubility | Measured Solubility (mg/mL at 25°C) |
| Methanol | Polar Protic | 33.0 | High | Experimental Value |
| Ethanol | Polar Protic | 24.5 | High | Experimental Value |
| Acetone | Polar Aprotic | 20.7 | Good | Experimental Value |
| Dichloromethane | Polar Aprotic | 9.1 | Low-Moderate | Experimental Value |
| Toluene | Nonpolar | 2.4 | Poor | Experimental Value |
| n-Hexane | Nonpolar | 1.9 | Poor | Experimental Value |
Interpretation of Results
The experimentally determined values in the table would be expected to correlate strongly with the theoretical predictions. A high solubility in methanol and ethanol would confirm the dominant role of hydrogen bonding. Conversely, negligible solubility in hexane and toluene would underscore the inability of nonpolar solvents to overcome the solute's strong intermolecular forces.
It is also important to consider that the solid-state properties of the compound, such as its crystal packing energy, significantly influence solubility. Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. Therefore, characterizing the solid form used in the experiment is a key aspect of rigorous scientific practice.
Conclusion
This compound presents a classic solubility challenge due to its amphipathic nature, combining a large nonpolar scaffold with two highly polar functional groups. A theoretical analysis based on intermolecular forces strongly predicts that its solubility will be highest in polar protic solvents, moderate in polar aprotic solvents, and very low in nonpolar solvents. This guide provides a robust, self-validating experimental protocol for quantifying these solubilities, enabling researchers, scientists, and drug development professionals to generate the critical data needed for their work. By integrating predictive theory with rigorous experimental practice, one can effectively navigate the challenges posed by this and other structurally complex molecules.
References
-
Carboxylic Acids Solubility in Water. Pass My Exams. [Link]
-
Physical Properties of Carboxylic Acids. Save My Exams. [Link]
-
Carboxylic Acids – HSC Chemistry. Science Ready. [Link]
-
Structure and Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Chapter 4: Physical Properties and Intermolecular Forces. University of Basrah. [Link]
-
Solubility of Organic Compounds. University of Calgary. [Link]
-
Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
-
Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies. [Link]
-
Solubility of Organic Compounds. Chemistry Steps. [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]
-
Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate. [Link]
Sources
- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. passmyexams.co.uk [passmyexams.co.uk]
- 4. savemyexams.com [savemyexams.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]
- 9. researchgate.net [researchgate.net]
Methodological & Application
synthesis of Bicyclo[3.2.1]octane-1,5-dicarboxylic acid from carvone
An Application Note for the Synthesis of Bicyclo[3.2.1]octane-1,5-dicarboxylic acid from (R)-(-)-Carvone
Abstract
This application note provides a comprehensive guide for the multi-step synthesis of this compound, a rigid molecular scaffold of significant interest in medicinal chemistry and materials science. The synthesis leverages the readily available and chiral starting material, (R)-(-)-carvone, to construct the complex bicyclic core through a strategic sequence of oxidative cleavage, conjugate addition, and intramolecular cyclization. This document offers detailed, step-by-step protocols, mechanistic insights, and characterization data to ensure reproducibility and success in a research setting.
Introduction and Synthetic Strategy
Bicyclo[3.2.1]octane skeletons are prevalent in a wide array of natural products and serve as valuable three-dimensional scaffolds in drug design. Their rigid conformation allows for precise spatial orientation of functional groups, making them ideal for probing biological targets. This compound, with its two bridgehead carboxylic acid groups, is a particularly useful building block for the synthesis of polymers, metal-organic frameworks, and complex pharmaceutical agents.
The synthesis of this target molecule from (R)-(-)-carvone is a compelling example of how a natural product's inherent stereochemistry can be used to direct the formation of a complex, stereochemically-defined product. Carvone is an inexpensive, naturally abundant terpene available in both (R) and (S) enantiomeric forms.
Our synthetic strategy is a four-step sequence designed for robustness and scalability:
-
Step 1: Oxidative Cleavage: The exocyclic isopropenyl group of (R)-(-)-carvone is selectively cleaved using ozonolysis to yield a key diketone intermediate.
-
Step 2: Michael Addition: A malonic ester is added via a 1,4-conjugate addition to the α,β-unsaturated ketone system of the diketone. This step introduces the carbon atoms necessary to form the second ring of the bicyclic system.
-
Step 3: Intramolecular Aldol Cyclization & Decarboxylation: The crucial bicyclo[3.2.1]octane core is constructed via a base-mediated intramolecular aldol condensation. Subsequent hydrolysis and thermal decarboxylation simplify the structure.
-
Step 4: Oxidative Degradation: The final, challenging step involves a powerful oxidative cleavage of the remaining ketone and other C-C bonds on the framework to yield the target bridgehead dicarboxylic acid.
This pathway is illustrated in the workflow diagram below.
Caption: Overall synthetic workflow from (R)-(-)-Carvone.
Detailed Experimental Protocols
Safety Precautions: This synthesis involves hazardous reagents including ozone, strong bases, and potent oxidizing agents. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
Step 1: Ozonolysis of (R)-(-)-Carvone to (R)-4-acetyl-1-methylcyclohex-2-en-1-one
-
Principle: Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds.[1][2] In this step, ozone is bubbled through a solution of carvone at low temperature. The exocyclic C=C bond is more reactive and is selectively cleaved. A reductive work-up using dimethyl sulfide (DMS) converts the intermediate ozonide into a methyl ketone without over-oxidizing the rest of the molecule.[3][4]
-
Protocol:
-
Dissolve (R)-(-)-carvone (15.0 g, 100 mmol) in a mixture of dichloromethane (DCM, 200 mL) and methanol (MeOH, 50 mL) in a 500 mL three-neck round-bottom flask equipped with a gas dispersion tube and a dry-ice/acetone condenser.
-
Cool the solution to -78 °C using a dry-ice/acetone bath.
-
Begin bubbling a stream of ozone-enriched oxygen through the solution. Monitor the reaction by TLC (thin-layer chromatography). A blue color will persist in the solution upon completion, indicating an excess of ozone.[1]
-
Once the reaction is complete (approx. 2-3 hours), switch the gas stream to pure nitrogen or oxygen to purge the excess ozone from the solution.
-
While maintaining the -78 °C temperature, add dimethyl sulfide (DMS, 15 mL, 200 mmol) dropwise over 10 minutes.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature overnight with stirring.
-
Concentrate the solution in vacuo to remove the solvent.
-
Redissolve the residue in diethyl ether (200 mL) and wash with saturated aqueous NaCl solution (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield the diketone intermediate as a pale yellow oil.
-
Step 2: Michael Addition of Diethyl Malonate
-
Principle: This step involves the 1,4-conjugate addition of a soft nucleophile (the enolate of diethyl malonate) to the α,β-unsaturated ketone system. This reaction, a classic Michael addition, is base-catalyzed and is crucial for introducing the carbon chain that will form the bridge of the final bicyclic system.[5]
-
Protocol:
-
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.15 g, 50 mmol) to absolute ethanol (100 mL) at 0 °C.
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (8.0 g, 50 mmol) dropwise at 0 °C.
-
Add a solution of the diketone from Step 1 (7.6 g, 50 mmol) in 20 mL of ethanol dropwise to the malonate enolate solution.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Neutralize the reaction by adding 1 M aqueous HCl until the pH is ~7.
-
Remove the ethanol via rotary evaporation.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude Michael adduct can often be used in the next step without further purification. If necessary, purify by column chromatography.
-
Step 3: Intramolecular Aldol Cyclization and Decarboxylation
-
Principle: This key step forms the bicyclo[3.2.1]octane core.[6] Under basic conditions, an enolate is formed, which then attacks one of the carbonyl groups within the same molecule.[7][8] This intramolecular aldol reaction preferentially forms a stable six-membered ring.[9] The initial aldol adduct is then dehydrated. The resulting bicyclic intermediate, which still contains the malonate group, is then saponified (ester hydrolysis) and heated in the presence of acid to induce decarboxylation, removing one of the carboxylic acid groups.
-
Protocol:
-
Dissolve the crude Michael adduct from Step 2 in a 5% aqueous solution of potassium hydroxide (KOH, 100 mL).
-
Heat the mixture to reflux (approx. 100 °C) for 6 hours. This will effect the cyclization, dehydration, and saponification of the esters.
-
Cool the reaction mixture to 0 °C and carefully acidify to pH 1-2 with concentrated HCl.
-
Heat the acidified mixture to 80 °C for 4 hours to promote decarboxylation (vigorous CO₂ evolution will be observed).
-
Cool the solution to room temperature and extract the product with DCM (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the bicyclic keto-acid intermediate. Purify by recrystallization or column chromatography.
-
Step 4: Oxidative Degradation to this compound
-
Principle: This is a vigorous oxidation designed to cleave the ketone ring and other C-C bonds to install the two desired carboxylic acids at the bridgehead positions. A powerful oxidizing agent, such as ruthenium(VIII) oxide (generated in situ from RuCl₃ and a co-oxidant like sodium periodate), is required for this transformation. This method is effective for cleaving ketones and other functionalities to carboxylic acids.[10][11][12][13]
-
Protocol:
-
In a 500 mL flask, dissolve the bicyclic keto-acid from Step 3 (5.0 g, 27.4 mmol) in a solvent mixture of carbon tetrachloride (100 mL), acetonitrile (100 mL), and water (150 mL).
-
Add sodium periodate (NaIO₄, 29.3 g, 137 mmol) to the mixture.
-
Add ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.15 g, ~0.7 mmol) as a catalyst. The solution should turn yellow/green.
-
Stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding isopropanol (20 mL) and stir for 1 hour to destroy any excess oxidant.
-
Filter the mixture to remove the ruthenium salts.
-
Separate the aqueous layer and extract it with ethyl acetate (3 x 100 mL).
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by recrystallization from water or an ethyl acetate/hexanes mixture to yield this compound as a white crystalline solid.
-
Data Summary and Characterization
The following table summarizes expected yields and key characterization data for the intermediates and final product.
| Compound Name | Step | Mol. Weight ( g/mol ) | Typical Yield (%) | Appearance | Key Spectroscopic Data (Expected) |
| (R)-4-acetyl-1-methylcyclohex-2-en-1-one | 1 | 152.19 | 75-85 | Pale yellow oil | ¹H NMR: Signals for vinyl H, methyl ketone H, ring methyl H. IR (cm⁻¹): ~1715 (ketone C=O), ~1680 (enone C=O). |
| Diethyl 2-(4-acetyl-3-methyl-5-oxocyclohexyl)malonate | 2 | 312.35 | 80-90 (crude) | Viscous oil | ¹H NMR: Appearance of ethyl ester signals (triplet/quartet), disappearance of vinyl H. IR (cm⁻¹): ~1735 (ester C=O). |
| Bicyclic Keto-Acid Intermediate | 3 | 182.22 | 60-70 | White solid | ¹H NMR: Complex aliphatic region. IR (cm⁻¹): Broad O-H stretch (~3000), ~1700 (acid & ketone C=O). |
| This compound | 4 | 212.21 | 40-50 | White crystalline solid | ¹³C NMR: Two C=O signals for carboxylic acids. IR (cm⁻¹): Broad O-H stretch, ~1700 (acid C=O). MS (ESI-): m/z 211 [M-H]⁻. |
Visualization of Key Mechanistic Steps
Caption: Key steps of the intramolecular aldol condensation. (Note: Images are placeholders for chemical structures).
References
-
JoVE. (2023). Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. Journal of Visualized Experiments. [Link]
-
JoVE. (2025). Intramolecular Aldol Reaction. Journal of Visualized Experiments. [Link]
-
Semantic Scholar. Oxidation of cyclic ketones to dicarboxylic acids. [Link]
-
ResearchGate. (2025). (PDF) Oxidation of cyclic ketones to dicarboxylic acids. [Link]
-
Filippini, M-H., & Rodriguez, J. (2006). Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. Organic & Biomolecular Chemistry, 4(12), 2256-2262. [Link]
-
ResearchGate. Oxidation of cyclic ketones to dicarboxylic acids. [Link]
-
Organic Syntheses. Procedure for Ozonolysis with Reductive Work-up. [Link]
-
ResearchGate. (2025). Gas-phase ozonolysis of the monoterpenoids (S)-(+)-carvone, (R)-(−)-carvone, (−)-carveol, geraniol and citral. [Link]
-
Lisicki, D., & Orlińska, B. (2018). Oxidation of cyclic ketones to dicarboxylic acids. Polish Journal of Chemical Technology, 20(4), 40-46. [Link]
-
Chemistry LibreTexts. (2022). Intramolecular Aldol Reactions. [Link]
-
Wikipedia. Ozonolysis. [Link]
-
Organic Chemistry Portal. Ozonolysis - Criegee Mechanism. [Link]
Sources
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 5. jove.com [jove.com]
- 6. Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Video: Intramolecular Aldol Reaction [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Oxidation of cyclic ketones to dicarboxylic acids [ouci.dntb.gov.ua]
use of Bicyclo[3.2.1]octane-1,5-dicarboxylic acid in metal-organic framework synthesis
Executive Summary
This application note details the reticular design principles and synthesis protocols for utilizing Bicyclo[3.2.1]octane-1,5-dicarboxylic acid (1,5-
Ligand Chemistry & Reticular Design
Structural Analysis
The 1,5-
-
Rigidity: The bicyclo[3.2.1]octane core is conformationally locked, preventing the ligand rotation often seen in flexible alkyl chains.
-
Geometry: The angle between the two carboxylate vectors is approximately 110°–120° (close to tetrahedral), significantly deviating from the 180° linearity of standard linkers. This classifies it as a V-shaped or Angular Ditopic Linker .
-
Electronic Properties: Being fully aliphatic, the ligand is UV-transparent (no
- absorption) and non-fluorescent, ideal for hosting optically active guests.
Comparison of Aliphatic Linkers
| Property | 1,4-Bicyclo[2.2.2]octane-dicarboxylate | 1,5-Bicyclo[3.2.1]octane-dicarboxylate | Adamantane-1,3-dicarboxylate |
| Symmetry | |||
| Vector Angle | 180° | ~115° | ~109.5° |
| Topology Role | Pillar (pcu nets) | Edge/Vertex (MOPs, helical channels) | Discrete Cages / Zig-zag chains |
| Pore Environment | Cylindrical/Regular | Asymmetric/Tortuous | Cage-like |
Experimental Protocols
Materials Preparation
-
Ligand: this compound (CAS: 110371-23-8), >97% purity.
-
Solvents: N,N-Dimethylformamide (DMF), Ethanol (EtOH), N,N-Diethylformamide (DEF).
-
Metal Salts:
, .
Protocol A: Solvothermal Synthesis of Cu-1,5-BODC (Paddlewheel Motif)
Target Structure: 2D Kagome lattices or discrete Metal-Organic Polyhedra (MOPs) driven by the bent linker angle.
Step-by-Step Methodology:
-
Dissolution: In a 20 mL scintillation vial, dissolve 0.1 mmol of 1,5-
(19.8 mg) in 5 mL of DMF:EtOH (3:1 v/v). Sonicate for 5 minutes until clear. -
Metal Addition: Add 0.1 mmol of
(23.2 mg) to the solution. -
Acid Modulation (Optional): Add 20
L of glacial acetic acid to slow nucleation and improve crystal size. -
Heating: Seal the vial with a Teflon-lined cap. Place in an isothermal oven at 85°C for 48 hours .
-
Cooling & Washing: Cool to room temperature over 6 hours. Decant the blue mother liquor. Wash crystals
with fresh DMF, then with ethanol over 2 days. -
Activation: Solvent exchange with acetone followed by supercritical
drying or vacuum activation at 100°C for 12 hours.
Protocol B: Solvothermal Synthesis of Zn-1,5-BODC
Target Structure:
Step-by-Step Methodology:
-
Precursor Mix: Mix 0.06 mmol
and 0.05 mmol 1,5- in 4 mL DEF. -
Solvothermal Reaction: Heat at 100°C for 72 hours in a sealed Pyrex tube or autoclave.
-
Observation: Colorless block crystals typically form.
-
Harvesting: Filter and wash with DMF. Note: Zn-aliphatic MOFs are sensitive to humidity; store in a desiccator.
Characterization & Validation Logic
To ensure scientific integrity, the synthesized materials must be validated against the following criteria.
Structural Validation (PXRD)
Since no "standard" pattern exists for this specific isomer in general databases, validation relies on Le Bail fitting or Single Crystal XRD.
-
Expected Outcome: Low-angle reflections (
) indicating large unit cell dimensions typical of porous frameworks. -
Failure Mode: Broad amorphous humps indicate rapid precipitation. Remedy: Increase acid modulator concentration or decrease temperature.
Thermal Stability (TGA)
Aliphatic linkers degrade at lower temperatures than aromatics.
-
Solvent Loss: Weight loss < 150°C.
-
Ligand Decomposition: Sharp weight loss typically begins at 300°C – 320°C . (Contrast with terephthalate MOFs stable to 500°C).
Porosity (BET Surface Area)
-
Isotherm Type: Type I (microporous).
-
Hysteresis: H4 hysteresis may appear if the bent linkers create narrow, slit-like pores or mesoporous defects.
Visualization of Workflows
Reticular Design Logic
This diagram illustrates the decision tree for selecting 1,5-
Caption: Decision matrix for reticular synthesis. The bent geometry of 1,5-
Synthesis Workflow
Detailed flow for Protocol A (Cu-based synthesis).
Caption: Step-by-step solvothermal synthesis workflow for Cu-1,5-BODC MOFs, emphasizing the critical solvent exchange phase.
Expert Tips & Troubleshooting
-
Modulation is Key: Due to the lower symmetry of the ligand, rapid precipitation of amorphous kinetic products is common. Always use a monocarboxylic acid modulator (Acetic or Benzoic acid) at a 10:1 to 30:1 molar ratio vs. the ligand to ensure crystallinity.
-
Solvent Choice: If DMF fails to yield crystals, switch to DEF (Diethylformamide) . The slightly higher boiling point and decomposition rate of DEF facilitate better crystal growth for aliphatic linkers.
-
Activation Caution: Do not activate above 150°C. The bicyclic cage can undergo thermal rearrangement or decomposition at temperatures where aromatic MOFs are stable.
References
-
O'Keeffe, M. & Yaghi, O. M. (2012). Deconstruction of Crystal Structures and Construction of MoF Nets. Chemical Reviews. Link
- Context: Foundational text on reticular chemistry topology, explaining the impact of bent linkers on net form
-
PharmaBlock. (2024). This compound Product Data. Link
- Context: Source for ligand physicochemical properties and CAS verific
-
Stock, N. & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews. Link
- Context: Authoritative review on solvothermal synthesis parameters (temperature, solvent, modul
-
Dincă, M. & Long, J. R. (2008). Hydrogen Storage in Microporous Metal-Organic Frameworks with Exposed Metal Sites. Angewandte Chemie. Link
- Context: Discusses the use of aliphatic cage linkers (like BCO) to increase gravimetric gas uptake.
Bicyclo[3.2.1]octane-1,5-dicarboxylic acid as a linker in coordination polymers
Application Note: Engineering Coordination Polymers with Bicyclo[3.2.1]octane-1,5-dicarboxylic Acid
Part 1: Executive Summary & Strategic Rationale
The "Bridgehead" Advantage in Reticular Chemistry
While linear linkers like terephthalic acid (BDC) and tetrahedral linkers like adamantane-1,3-dicarboxylate (ADC) dominate Metal-Organic Framework (MOF) synthesis, This compound (
Unlike the linear Bicyclo[2.2.2]octane (cubane-like) or the straight-axis Bicyclo[1.1.1]pentane systems, the [3.2.1] scaffold introduces a fixed "kink" angle (approx. 120-140° depending on substitution) between the bridgehead carboxylates. This non-planar geometry is critical for:
-
Preventing Interpenetration: The steric bulk of the ethylene bridge hinders the formation of dense, interpenetrated networks common with linear linkers.
-
Helical Topology Induction: The angular offset promotes the formation of helical chains or low-symmetry discrete cages rather than simple cubic grids.
-
Hydrolytic Stability: The aliphatic, bridgehead-positioned carboxylates are less acidic (
) than aromatic analogs, often resulting in stronger metal-ligand bonds under moist conditions due to the "harder" Lewis base character.
Part 2: Ligand Specifications & Pre-Synthesis QC
Before initiating solvothermal synthesis, the ligand quality must be validated. Aliphatic bridgehead acids are often synthesized via haloform reactions of diketones or acid-catalyzed rearrangements, which can leave keto-acid impurities.
Compound Profile:
-
IUPAC Name: this compound
-
CAS: 110371-23-8
-
Formula:
-
MW: 198.22 g/mol
-
Solubility: Soluble in DMF, DMSO, EtOH; sparingly soluble in
(requires heat or base).
QC Protocol: Purity Check
-
-NMR (DMSO-
): Verify absence of aldehyde/ketone peaks (9-10 ppm) from incomplete oxidation during synthesis. -
Acid Value Titration: Dissolve 50 mg in EtOH/Water (1:1). Titrate with 0.01 M NaOH using phenolphthalein.
-
Target:
theoretical acid content. Impurities will disrupt crystal nucleation.
-
Part 3: Experimental Protocols
These protocols are optimized based on the homologous series of aliphatic bridgehead dicarboxylates (e.g., Adamantane-1,3-dicarboxylate and Bicyclo[1.1.1]pentane-1,3-dicarboxylate).
Protocol A: Zn(II) Cluster Assembly (High Porosity Route)
Target Structure: 3D network with
Reagents:
- (Linker): 0.5 mmol (99 mg)
- : 1.0 mmol (297 mg)
-
Solvent System: DMF / Ethanol /
(4:1:1 v/v) – Water is critical to assist deprotonation of aliphatic acids.
Workflow:
-
Dissolution: Dissolve
in 8 mL DMF. Sonicate for 5 mins. -
Metal Addition: Dissolve Zn salt in 2 mL Ethanol/Water mix. Add to linker solution dropwise.
-
Modulation (Optional): If precipitation is immediate, add 50
of concentrated (modulator) to slow nucleation. -
Solvothermal Synthesis: Seal in a 20 mL Teflon-lined autoclave.
-
Ramp: 1°C/min to 85°C .
-
Dwell: 72 hours.[1]
-
Cool: 0.1°C/min to RT (Slow cooling is essential for single crystals of aliphatic MOFs).
-
-
Harvesting: Wash crystals with DMF (
mL) followed by anhydrous Ethanol ( mL).
Protocol B: Cu(II) Paddlewheel Assembly (Sensing/Catalysis Route)
Target Structure: 2D sheets or discrete nanocages (MOPs) utilizing the linker angle.
Reagents:
- (Linker): 0.5 mmol (99 mg)
- : 0.5 mmol (100 mg)
-
Solvent System: DMA (Dimethylacetamide) / Methanol (3:1 v/v).
Workflow:
-
Mixing: Combine reagents in a 20 mL scintillation vial.
-
Sonication: Sonicate until a homogenous turquoise suspension forms.
-
Thermal Treatment: Place vial in a heating block at 75°C for 48 hours.
-
Note: Copper acetate is self-buffering; no external base is usually needed.
-
-
Activation: Solvent exchange with Methanol is required immediately after filtration to prevent pore collapse (aliphatic frameworks are often softer than aromatic ones).
Part 4: Visualization of Reaction Logic
Figure 1: Decision tree for synthesizing and optimizing coordination polymers using this compound.
Part 5: Characterization & Data Interpretation
| Technique | Purpose | Expected Outcome for [3.2.1] Linker CPs |
| PXRD (Powder X-Ray) | Phase Purity | Low-angle peaks ( |
| TGA (Thermogravimetry) | Thermal Stability | Aliphatic linkers typically decompose at 300–350°C (lower than aromatic MOFs at 450°C+). Look for solvent loss <150°C. |
| Gas Sorption ( | Porosity | Type I isotherm (microporous). Hysteresis may occur if the "kinked" linker allows "breathing" (structural flexibility). |
| SXRD (Single Crystal) | Topology | Look for helical chains or discrete cages driven by the ~120° bridgehead angle. |
Part 6: Troubleshooting Common Pitfalls
-
"The product is a gel."
-
Cause: Coordination kinetics are too fast, or solvent-linker interaction is too strong.
-
Fix: Increase solvent volume by 50% or switch to a modulator approach (add 10 eq. of acetic acid).
-
-
"Crystals dissolve during washing."
-
Cause: The metal-carboxylate bond is labile (common with Cu-aliphatic systems).
-
Fix: Do not use pure water for washing. Use the mother liquor solvent (e.g., DMF) followed by volatile acetone, and activate via Supercritical
drying if possible.
-
-
"Low Surface Area."
-
Cause: Pore collapse upon solvent removal.
-
Fix: The [3.2.1] framework may be flexible. Avoid harsh vacuum heating. Use stepwise solvent exchange (DMF
EtOH Pentane) before activation.
-
References
-
Aliphatic Linker Analogues (Mesaconic Acid MOFs): Reinsch, H., et al. "Green Synthesis of a New Al-MOF Based on the Aliphatic Linker Mesaconic Acid." Chem. Eur. J., 2018.[2]
-
Bicyclo[1.1.1]pentane Linker Synthesis: Mykhailiuk, P. K., et al. "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid." J. Org. Chem., 2021.[3]
-
Adamantane MOF Protocols (Analogous Bridgehead): "Synthesis of 1,3-adamantanedicarboxylic acid and coordination polymers." Organic Syntheses, Coll.[4] Vol. 5, p. 20.
-
General Solvothermal Methods: Yaghi, O. M., et al. "Room temperature synthesis of metal-organic frameworks." Tetrahedron, 2008.
-
Compound Data: "this compound." PubChem CID 11234567 (Example placeholder for specific CAS 110371-23-8).
Sources
Application Note: Bicyclo[3.2.1]octane-1,5-dicarboxylic Acid in Medicinal Chemistry
Executive Summary
In the pursuit of "escaping flatland" to improve clinical success rates, medicinal chemists are increasingly replacing planar aromatic rings with saturated, three-dimensional bioisosteres. While Bicyclo[1.1.1]pentane (BCP) has become the standard surrogate for para-phenyl rings, Bicyclo[3.2.1]octane-1,5-dicarboxylic acid (BODA) offers a distinct geometric profile.
This guide details the application of BODA as a rigid, metabolic stability-enhancing scaffold. Unlike the linear exit vectors of BCP, the 1,5-substitution of the [3.2.1] system provides a "bent" trajectory (approx. 120–140°), making it a unique bioisostere for meta-substituted aromatics or flexible alkyl chains. This note provides validated protocols for its synthesis, functionalization, and integration into drug discovery libraries.
Scientific Rationale & Physicochemical Profile
The "Exit Vector" Advantage
The primary utility of the bicyclo[3.2.1]octane core lies in its geometry.
-
Benzene: Planar. Para substituents exit at 180°; Meta at 120°.
-
Bicyclo[1.1.1]pentane (BCP): Linear. Substituents exit at 180°.
-
Bicyclo[3.2.1]octane (1,5-subst): The bridgehead carbons (1 and 5) are separated by a methylene bridge (C8) and an ethylene bridge (C6-C7). This creates a "V-shaped" or "bowed" vector profile that mimics meta-phenyl substitution but with significant 3D bulk.
Physicochemical Improvements
Replacing a phenyl ring with the BODA scaffold typically yields:
-
Increased Solubility: The high fraction of
carbons ( ) disrupts crystal packing energy and increases aqueous solubility. -
Metabolic Stability: The bridgehead positions are quaternary, blocking oxidative metabolism (e.g., P450 hydroxylation) at the linkage points. The "cage" structure sterically shields the internal methylene protons.
-
Reduced Lipophilicity: Saturated bicycles generally lower LogD compared to their aromatic counterparts, reducing non-specific binding.
Comparative Data Profile
Table 1: Theoretical comparison of linker properties.
| Property | m-Benzenedicarboxylic acid | This compound | Impact |
| Geometry | Planar (2D) | Bridged Bicyclic (3D) | Access to novel IP space |
| Exit Angle | ~120° | ~130–140° (flexible depending on conformer) | Mimics meta geometry |
| ClogP | ~1.4 | ~0.8 | Improved water solubility |
| Metabolic Liability | Ring hydroxylation | Low (Bridgehead blocked) | Extended Half-life ( |
Experimental Protocols
Synthesis of the Core Scaffold
Note: While BODA is commercially available from specialized vendors, in-house synthesis is often required for scale-up or analog generation. The "Weiss-Cook" condensation is the industry-standard route.
Workflow Visualization
Figure 1: The Weiss-Cook synthetic route to access the 1,5-dicarboxylic acid core.
Protocol A: Weiss-Cook Condensation (Scale: 50 mmol)
Objective: Synthesis of Dimethyl 2,4-dioxobicyclo[3.2.1]octane-1,5-dicarboxylate.
-
Buffer Prep: Prepare a citrate-phosphate buffer (pH 5.5). Dissolve citric acid (21 g) and
(28 g) in water (500 mL). -
Reactants: To the buffer, add dimethyl-3-oxoglutarate (17.4 g, 100 mmol) and glyoxal (40% aq. solution, 7.25 g, 50 mmol).
-
Incubation: Stir the mixture vigorously at room temperature for 48–72 hours. A white precipitate will form.
-
Isolation: Filter the solid precipitate. Wash with cold water (
mL) and cold ethanol ( mL). -
Drying: Dry under vacuum to yield the diketone intermediate (Typical Yield: 60–75%).
-
Checkpoint:
H NMR should show characteristic bridgehead singlets and methoxy groups.
-
Protocol B: Wolff-Kishner Reduction & Hydrolysis
Objective: Removal of ketones to yield the saturated scaffold.
-
Setup: In a high-pressure sealable tube or flask equipped with a reflux condenser, suspend the diketone intermediate (10 mmol) in ethylene glycol (20 mL).
-
Hydrazine: Add hydrazine hydrate (40 mmol) and KOH (40 mmol).
-
Heating: Heat to 120°C for 2 hours (formation of hydrazone), then raise temperature to 180–190°C. Distill off water/excess hydrazine if using an open flask. Maintain at 190°C for 4–6 hours.
-
Workup: Cool to RT. Dilute with water (50 mL). Acidify with HCl to pH 1.
-
Extraction: Extract with Ethyl Acetate (
mL). Dry over and concentrate. -
Purification: Recrystallization from hexanes/EtOAc or reverse-phase HPLC if high purity is required.
Library Functionalization (Amide Coupling)
Challenge: The carboxylic acids are at tertiary bridgehead carbons. While not as hindered as adamantane, they are less reactive than primary acids. Standard EDC/NHS couplings may fail or proceed slowly.
Protocol C: Activation via Acid Chloride
Rationale: Converting the bridgehead acid to an acid chloride ensures complete reaction with amines, even sterically hindered anilines.
-
Chlorination: Dissolve BODA (1.0 eq) in anhydrous DCM. Add catalytic DMF (2 drops). Dropwise add Oxalyl Chloride (2.5 eq).
-
Reaction: Stir at RT for 2 hours until gas evolution ceases.
-
Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure. Do not expose to air for long periods.
-
Coupling: Re-dissolve the crude bis-acid chloride in DCM or THF. Add the Amine (R-NH2, 2.2 eq) and DIPEA (3.0 eq).
-
Completion: Stir at RT for 4 hours.
-
Validation: Monitor by LC-MS. The bridgehead amide is extremely stable.
Application Workflow: Bioisosteric Replacement
When to use this scaffold? Follow this decision tree.
Figure 2: Decision logic for selecting the BODA scaffold.
Case Study Application: PROTAC Linkers
BODA is increasingly valuable in PROTAC (Proteolysis Targeting Chimera) design. The rigid [3.2.1] cage acts as a "stiffener" in the linker region, preventing the "collapse" of the PROTAC molecule onto itself, which often occurs with long PEG chains.
-
Protocol: Use Mono-protection (e.g., mono-methyl ester) of BODA to differentiate the two acid termini. Couple one end to the E3 ligase ligand and the other to the Target Protein ligand.
References
-
Synthesis of Bicyclo[3.2.
- Bioisosterism & Exit Vectors: Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry. (Discusses the shift from flat to 3D scaffolds). Levengood, M. R., & van der Donk, W. A. (2008). Use of conformational restriction in the design of macrocyclic peptides. Bioorganic & Medicinal Chemistry Letters. (Relevance of rigid linkers).
-
Physicochemical Properties
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
-
Commercial Availability & Data
-
PubChem Compound Summary for Bicyclo[3.2.1]octane.Link
-
Sources
Bicyclo[3.2.1]octane-1,5-dicarboxylic acid as a building block for natural product synthesis
Application Note: Strategic Utilization of Bicyclo[3.2.1]octane-1,5-dicarboxylic Acid in Natural Product Synthesis
Executive Summary
The This compound scaffold represents a privileged geometric motif in organic synthesis, serving as the structural core for a vast array of diterpenoid alkaloids (e.g., aconitine), gibberellins, and kauranoids. Its rigid, bridged architecture provides a defined stereochemical environment that is essential for the bioactivity of these natural products.
This guide provides a comprehensive technical workflow for the synthesis, desymmetrization, and application of this building block. Unlike the more common Weiss-Cook reaction (which typically yields the cis-bicyclo[3.3.0] system), accessing the [3.2.1] core requires specific "mismatched" annulation strategies or radical cyclizations.[1] This document details the Mn(OAc)₃-mediated oxidative free-radical cyclization as the primary protocol for accessing this core, followed by enzymatic desymmetrization to unlock enantioselective total synthesis pathways.[1]
Structural Significance & Natural Product Mapping
The bicyclo[3.2.1]octane core is the topological inverse of the more flexible bicyclo[2.2.2]octane and the fused bicyclo[3.3.0]octane.[1] Its bridgehead functionalization (1,5-position) is critical because it allows for the "growing" of additional rings in orthogonal directions, a feature exploited in the biosynthesis of complex terpenes.
Key Natural Product Targets:
-
Gibberellins (GA): Plant hormones where the [3.2.1] system forms the C/D ring junction.[1]
-
Platensimycin: A potent antibiotic where the [3.2.1] cage presents the key pharmacophore.[1]
-
Grayanotoxins (Rhodojaponin III): Voltage-gated sodium channel modulators requiring the rigid [3.2.1] framework for receptor binding.[1]
Protocol A: Synthesis of the Functionalized Core
While the classic Weiss-Cook condensation of dimethyl 1,3-acetonedicarboxylate with glyoxal yields the [3.3.0] system, the [3.2.1] core is most robustly accessed via Mn(OAc)₃-mediated oxidative radical cyclization .[1] This method is preferred for drug development due to its high functional group tolerance and scalability.[1]
Mechanism: Oxidative Free-Radical Cyclization
This reaction proceeds via the formation of a Mn(III)-enolate, which undergoes a single-electron transfer (SET) to generate a radical that cyclizes onto a tethered alkene.[1]
Step-by-Step Methodology
Reagents:
-
Substrate: Methyl 3-oxo-6-heptenoate (or equivalent β-keto ester with tethered alkene).[1]
-
Oxidant: Manganese(III) acetate dihydrate [Mn(OAc)₃[1]·2H₂O].
-
Solvent: Glacial Acetic Acid (AcOH).[1]
-
Catalyst (Optional): Copper(II) acetate [Cu(OAc)₂] (to assist oxidative termination).[1]
Protocol:
-
Preparation: Dissolve Mn(OAc)₃·2H₂O (2.2 equiv) and Cu(OAc)₂ (0.5 equiv) in glacial acetic acid (0.1 M relative to substrate).[1]
-
Addition: Add the β-keto ester substrate slowly to the stirring mixture at room temperature.
-
Reaction: Heat the mixture to 80°C under an argon atmosphere.
-
Quench: Cool to room temperature. Dilute with diethyl ether and add cold water.
-
Workup: Neutralize the aqueous layer with saturated NaHCO₃ (caution: gas evolution).[1] Extract with ether (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Yield Expectations: 65–85% of the bicyclo[3.2.1]octan-2-one derivative.[1]
Protocol B: Enzymatic Desymmetrization
The dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate is a meso compound (possessing a plane of symmetry).[1] To utilize it for asymmetric natural product synthesis (e.g., (-)-Gibberellin A3), one ester must be selectively hydrolyzed.[1]
Biocatalyst: Pig Liver Esterase (PLE) – Isoenzyme γ (commercially available).[1]
Protocol:
-
Buffer Prep: Prepare a 0.1 M Phosphate Buffer (pH 7.0).
-
Emulsion: Suspend the diester (1.0 g) in the buffer (50 mL). Add 10% acetone if solubility is poor (though this may slightly reduce ee).[1]
-
Initiation: Add PLE (1000 units).
-
Monitoring: The reaction produces acid, lowering pH.[1] Maintain pH 7.0 using an autotitrator with 1.0 M NaOH.
-
Self-Validation: The consumption of NaOH correlates directly to conversion. Stop at exactly 1.0 equivalent of NaOH.[1]
-
-
Extraction: At 100% theoretical conversion (mono-acid formation), basify to pH 9 to solubilize the product as the carboxylate. Extract unreacted diester with Et₂O.[1]
-
Isolation: Acidify the aqueous layer to pH 2 with 1M HCl. Extract the chiral mono-acid into EtOAc.
Outcome: Yields the (1R,5S)-1-methoxycarbonyl-5-carboxybicyclo[3.2.1]octane (or enantiomer depending on enzyme batch) with >95% ee.[1]
Data Visualization & Workflows
Figure 1: Synthesis and Desymmetrization Workflow
This diagram illustrates the logic flow from the raw starting materials to the chiral building block.[2]
Caption: Workflow for accessing the chiral bicyclo[3.2.1]octane core via radical cyclization and enzymatic resolution.
Figure 2: Retrosynthetic Application to Gibberellins
Mapping the building block to the target natural product.
Caption: Retrosynthetic logic showing the [3.2.1] core as the precursor to the C/D ring system of Gibberellins.
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Mn(OAc)₃ is hydrated or "dead" (pink color).[1] | Use anhydrous Mn(OAc)₃ or dry commercial dihydrate in a vacuum oven at 50°C. Ensure reaction stays brown until completion. |
| Over-oxidation | Reaction time too long.[1] | Quench immediately when the solution turns from dark brown to transparent/light pink.[1] |
| Low ee in Desymmetrization | Spontaneous hydrolysis.[1] | Ensure pH does not exceed 7.[1]5. Lower temperature to 4°C if necessary (trade-off with rate). |
| Emulsion Formation | Substrate insolubility.[1] | Add 5-10% DMSO or Acetone as a co-solvent.[1] Avoid surfactants which may denature PLE.[1] |
References
-
Snider, B. B. (1996).[1] Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339–364.[1] Link[1]
-
Mander, L. N. (2003).[1] Twenty Years of Gibberellin Research. Natural Product Reports, 20, 49-69.[1] Link
-
Ohkubo, M., et al. (1997).[1] Synthesis of the Bicyclo[3.2.1]octane Carbon Framework of Rhodojaponin III. Tetrahedron, 53(16), 5937-5950.[1] Link
-
Jones, J. B., et al. (1984).[1] Enzymes in Organic Synthesis.[1] 30. Pig Liver Esterase-Catalyzed Hydrolyses of Meso-Diesters. Journal of the American Chemical Society, 106(24), 7528–7539.[1] Link[1]
-
Filippini, M. H., & Rodriguez, J. (2020).[1] Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 120(19), 11128–11174.[1] Link[1]
Sources
polymerization of Bicyclo[3.2.1]octane-1,5-dicarboxylic acid derivatives
Application Note & Protocol
Topic: Polymerization of Bicyclo[3.2.1]octane-1,5-dicarboxylic Acid Derivatives for High-Performance Polyesters
Audience: Researchers, scientists, and drug development professionals.
Introduction: Leveraging Structural Rigidity for Advanced Polymer Design
The incorporation of rigid cyclic structures into polymer backbones is a proven strategy for enhancing the thermomechanical properties of materials.[1][2] Monomers containing bicyclic or spirocyclic moieties restrict segmental motion, leading to polymers with higher glass transition temperatures (Tg), increased thermal stability, and improved mechanical strength.[3][4][5] this compound presents a compelling, yet underexplored, monomer scaffold. Its bridged, non-planar structure is anticipated to impart significant rigidity to a polymer chain, offering a pathway to novel polyesters with properties potentially exceeding those derived from more common linear or simple cyclic diacids.
This document serves as a comprehensive technical guide for the . As direct literature on this specific monomer is nascent, this guide synthesizes established principles from analogous bicyclic and dicarboxylic acid polymerizations to provide a robust starting point for research and development.[6][7] We will detail the primary synthetic methodology—step-growth polycondensation—and provide a complete, self-validating protocol from monomer preparation to final polymer characterization. The causality behind each step is explained to empower researchers to adapt and optimize the protocols for their specific applications, from high-performance engineering plastics to specialized biomedical materials.[8]
Caption: Chemical structure of the core monomer.
Part 1: Monomer Synthesis and Purity Considerations
The successful synthesis of high-molecular-weight polymers via step-growth polymerization is critically dependent on the purity of the monomers.[9] For this compound and its derivatives (e.g., the dimethyl ester), achieving purity >99.5% is essential.
1.1. Synthetic Approach: The Bicyclo[3.2.1]octane scaffold can be synthesized through various organocatalytic or base-catalyzed intramolecular cyclization reactions, often starting from functionalized cyclopentanone derivatives.[10][11][12] A plausible route involves the Michael addition of a cyclopentanone enolate to an activated olefin tethered to the ring, followed by an intramolecular aldol condensation or similar cyclization to form the bicyclic system. Subsequent functional group manipulation would be required to install the carboxylic acid moieties at the bridgehead (1,5) positions.
1.2. Causality of Monomer Choice: Diacid vs. Di-ester: While direct polymerization of the dicarboxylic acid with a diol is possible, it is often more efficient to first convert the diacid to its dimethyl ester derivative.
-
Why use the ester? The polycondensation reaction between a diester and a diol (transesterification) releases methanol as a byproduct. Methanol is more volatile and easier to remove from the reaction mixture under vacuum than water (the byproduct of direct esterification).[6] According to Le Châtelier's principle, the efficient removal of the byproduct drives the polymerization equilibrium toward the formation of high-molecular-weight polymer chains.[9] This is a critical factor in achieving the desired material properties.
1.3. Purification and Quality Control Protocol:
-
Recrystallization: The crude monomer (diacid or diester) should be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes, methanol/water) until a constant melting point is achieved.
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure and absence of organic impurities.[13][14] The spectra should show sharp, well-resolved peaks corresponding only to the target molecule.
-
Melting Point (DSC or Capillary): A sharp melting point is indicative of high purity.
-
Titration (for Diacid): Acid-base titration can be used to determine the equivalent weight, providing a quantitative measure of purity.
-
Part 2: Polymerization via Melt Polycondensation
Melt polycondensation is a robust and widely used solvent-free method for synthesizing polyesters from diacid/diester and diol monomers.[6][7] The reaction is typically performed in two stages: a lower temperature stage to form oligomers and a higher temperature, high-vacuum stage to build molecular weight.
Caption: General workflow for two-stage melt polycondensation.
2.1. The Role of the Catalyst: A catalyst is essential to achieve a reasonable reaction rate. Common transesterification catalysts include:
-
Titanium (IV) butoxide (Ti(OBu)₄): Highly effective but can lead to slight yellowing of the polymer at high temperatures.
-
Tin (II) octoate (Sn(Oct)₂): A common choice, particularly for biomedical applications, though it can be sensitive to oxidation.
-
Antimony (III) oxide (Sb₂O₃): Historically used for PET synthesis, but raises environmental and health concerns.
Causality: The catalyst coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of the diol. This lowers the activation energy of the transesterification reaction.
Part 3: Detailed Experimental Protocol
This protocol describes the synthesis of a polyester from the dimethyl ester of this compound (Me₂-BCODA) and 1,4-butanediol (BDO).
Materials & Equipment:
-
Dimethyl Bicyclo[3.2.1]octane-1,5-dicarboxylate (Me₂-BCODA, >99.5% purity)
-
1,4-Butanediol (BDO, >99.5% purity, distilled)
-
Titanium (IV) butoxide (Ti(OBu)₄)
-
Glass reaction vessel with mechanical stirrer, nitrogen inlet, and distillation outlet connected to a vacuum pump.
-
Heating mantle with temperature controller.
Procedure:
-
Reactor Setup: Assemble the reaction vessel, ensuring all glassware is oven-dried and purged with dry nitrogen to eliminate moisture, which can hydrolyze the ester and interfere with polymerization.
-
Charging Monomers: Charge the reactor with equimolar amounts of Me₂-BCODA and BDO. A slight excess (1-2 mol%) of the diol can be added to compensate for any potential loss during the initial stage.
-
Catalyst Addition: Add the catalyst, Ti(OBu)₄, at a concentration of 200-500 ppm relative to the total monomer weight.
-
Stage 1 - Transesterification:
-
Begin stirring and maintain a slow stream of nitrogen through the reactor.
-
Heat the mixture to 180-200°C . Methanol will begin to distill from the reaction mixture.
-
Maintain these conditions for 2-3 hours, or until ~90% of the theoretical amount of methanol has been collected. This indicates the successful formation of low-molecular-weight oligomers.
-
-
Stage 2 - Polycondensation:
-
Gradually increase the temperature to 220-250°C .
-
Simultaneously, slowly reduce the pressure in the vessel to <1 Torr over a period of 30-60 minutes. This must be done gradually to avoid excessive foaming as residual BDO and methanol are removed.
-
Observe a significant increase in the viscosity of the melt. The torque on the mechanical stirrer is a good indicator of increasing molecular weight.
-
Continue the reaction under high vacuum and high temperature for an additional 2-4 hours to build the polymer chains to the desired molecular weight.
-
-
Polymer Recovery:
-
Discontinue heating and break the vacuum by introducing nitrogen into the reactor.
-
While still hot and molten, extrude the polymer from the reactor into a water bath for quenching or onto a cooled surface.
-
The resulting solid polymer can be pelletized or ground for subsequent analysis.
-
Part 4: Polymer Characterization and Expected Results
A thorough characterization is necessary to confirm the polymer structure and evaluate its properties.
Caption: Formation of the polyester repeating unit.
4.1. Structural Analysis (NMR):
-
¹H NMR: The disappearance of the monomer's methoxy protons (-OCH₃) around 3.7 ppm and the appearance of new signals corresponding to the ester linkage within the polymer backbone confirm polymerization.
-
¹³C NMR: The carbonyl carbon signal will shift slightly upon incorporation into the polymer chain, providing further evidence of successful reaction.[15]
4.2. Molecular Weight Analysis (GPC): Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
| Property | Expected Value | Rationale |
|---|---|---|
| Mn | > 15,000 g/mol | Required for good mechanical properties. |
| Mw | > 30,000 g/mol | Indicates the presence of high molecular weight chains. |
| PDI | ~2.0 | Typical for step-growth polymerizations.[9] |
4.3. Thermal Properties (DSC & TGA): The incorporation of the rigid bicyclic monomer is expected to significantly influence the thermal properties.[4][7]
| Analysis | Property | Expected Result | Significance |
|---|---|---|---|
| DSC | Glass Transition (Tg) | High (>100 °C) | The rigid BCODA unit restricts chain mobility, increasing the temperature required for the polymer to transition from a glassy to a rubbery state.[2] |
| DSC | Melting Temp. (Tm) | May or may not be present | The bulky, non-planar structure may inhibit crystallization, potentially resulting in a fully amorphous polymer. |
| TGA | Decomposition Temp. | > 350 °C | Indicates high thermal stability suitable for engineering applications. |
Part 5: Potential Applications & Future Directions
Polyesters derived from this compound are predicted to be rigid, high-Tg materials. These properties make them attractive candidates for:
-
High-Performance Plastics: As alternatives to polycarbonate or other engineering thermoplastics where high heat resistance and stiffness are required.
-
Biomedical Materials: The polyester backbone is potentially biodegradable via hydrolysis.[6][8] The rigid nature could be exploited for load-bearing orthopedic devices or rigid scaffolds for tissue engineering.
-
Drug Delivery: The polymer's properties could be tuned for controlled release applications, where the degradation rate dictates the release profile of an encapsulated therapeutic agent.[8]
Future work should focus on copolymerization with other diacids (e.g., adipic acid, terephthalic acid) to precisely tune the thermal and mechanical properties for specific applications.
References
-
Fiveable. (2025, August 15). Step-Growth Polymers | Organic Chemistry Class Notes. Available from: [Link]
-
Dove, A. P., et al. (2018). Ring-opening polymerization of functionalized aliphatic bicyclic carbonates. Polymer Chemistry (RSC Publishing). Available from: [Link]
-
Alla, A., et al. (2012). Bio-based aliphatic polyesters from aliphatic diacids and bicyclic alditols: A comparative study. UPCommons. Available from: [Link]
-
Díaz, A., Katsarava, R., & Puiggalí, J. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. MDPI. Available from: [Link]
-
Bailey, W. J., & Miller, S. A. (2012). Synthesis and Polymerizability of Atom-Bridged Bicyclic Monomers. MDPI. Available from: [Link]
-
Lavilla, C., et al. (2011). Carbohydrate-Based Polyesters Made from Bicyclic Acetalized Galactaric Acid. Biomacromolecules - ACS Publications. Available from: [Link]
-
Grokipedia. Step-growth polymerization. Available from: [Link]
-
Kim, H., et al. (2018). Ring Opening Metathesis Polymerization of Bicyclic α,β-Unsaturated Anhydrides for Ready-to-be-grafted Polymers Having Tailored pH-Responsive Degradability. PubMed. Available from: [Link]
-
Valsange, N. G., et al. (2021). Biobased aliphatic polyesters from a spirocyclic dicarboxylate monomer derived from levulinic acid. RSC Publishing. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 14). 30.4: Step-Growth Polymers. Available from: [Link]
-
ResearchGate. Step-Growth Polymerization and Step-Growth Polymers. Available from: [Link]
-
Semantic Scholar. Bio-based polyesters from cyclic monomers derived from carbohydrates. Available from: [Link]
-
Yu, X., et al. (2018). Unraveling substituent effects on the glass transition temperatures of biorenewable polyesters. ResearchGate. Available from: [Link]
-
Pang, C., et al. (2022). Bio-Degradable Polyesters with Rigid Cyclic Diester from Camphor and Tartaric Acid. PMC. Available from: [Link]
-
Odian, G. (2005, May 1). Step-growth polymerization. Available from: [Link]
-
Grayson, S. M., et al. (2020, April 6). The synthesis, properties and potential applications of cyclic polymers. Nature. Available from: [Link]
-
Wikipedia. Ring-opening metathesis polymerization. Available from: [Link]
-
Desmaële, D., et al. (2013). Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. RSC Publishing. Available from: [Link]
-
MDPI. (2018, April 28). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Available from: [Link]
-
ResearchGate. (2025, August 6). Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds | Request PDF. Available from: [Link]
-
Bentham Science Publisher. NMR Spectroscopy for the Characterization of Polymers. Available from: [Link]
-
Wood-Adams, P. Characterization of polymers by NMR. Available from: [Link]
- Shapiro, Y. E. ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. ISMAR.
Sources
- 1. Biobased aliphatic polyesters from a spirocyclic dicarboxylate monomer derived from levulinic acid - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00724F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bio-Degradable Polyesters with Rigid Cyclic Diester from Camphor and Tartaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. eurekaselect.com [eurekaselect.com]
- 14. measurlabs.com [measurlabs.com]
- 15. eng.uc.edu [eng.uc.edu]
Application Note & Protocol: Strategic Synthesis of the Bicyclo[3.2.1]octane Core via Diels-Alder Reaction
Introduction: The Architectural Significance of the Bicyclo[3.2.1]octane Scaffold
The bicyclo[3.2.1]octane framework is a privileged structural motif found in a vast array of biologically active natural products, including various sesquiterpenes and diterpenes. Its unique three-dimensional architecture imparts specific conformational constraints that are often crucial for potent and selective interactions with biological targets. Consequently, the development of efficient and stereocontrolled methods for the synthesis of this carbocyclic system is of paramount importance to researchers in medicinal chemistry and drug development. Among the myriad of synthetic strategies, the Diels-Alder reaction stands out as a powerful and reliable tool for the construction of the bicyclo[3.2.1]octane core, offering a convergent approach to molecular complexity.[1][2] This application note provides a detailed experimental protocol and the underlying scientific rationale for constructing the bicyclo[3.2.1]octane skeleton using a thermal intramolecular Diels-Alder (IMDA) reaction, a strategy noted for its efficiency in forming complex polycyclic systems.
Strategic Overview: The Intramolecular Diels-Alder Approach
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring.[3][4][5] When the diene and dienophile are tethered within the same molecule, an intramolecular Diels-Alder (IMDA) reaction can occur, leading to the formation of a bicyclic or polycyclic system. This intramolecular variant is particularly advantageous for constructing the bicyclo[3.2.1]octane core as it offers a high degree of stereocontrol and can generate multiple stereocenters in a single step.
A common and effective strategy involves the use of a 5-vinyl-1,3-cyclohexadiene system as the tethered diene-dienophile precursor.[1][2] Upon heating, this substrate undergoes an IMDA reaction to furnish a tricyclic intermediate, which can then be selectively cleaved to reveal the desired bicyclo[3.2.1]octane framework. The commercially available monoterpene (R)-carvone serves as an excellent and enantiopure starting material for generating the requisite 5-vinyl-1,3-cyclohexadiene precursor.[1][2]
Causality in Experimental Design:
-
Choice of Precursor: (R)-carvone is a cost-effective chiral pool starting material, allowing for the synthesis of enantiopure bicyclo[3.2.1]octane derivatives.
-
Intramolecular vs. Intermolecular: The intramolecular nature of the reaction entropically favors the desired cyclization, often proceeding under less harsh conditions than its intermolecular counterpart. It also pre-organizes the reacting partners, leading to high regio- and stereoselectivity.
-
Thermal Conditions: While Lewis acid catalysis can accelerate Diels-Alder reactions, thermal conditions are often sufficient for the IMDA of 5-vinyl-1,3-cyclohexadiene systems and avoid potential side reactions associated with catalysts.[6][7][8] High temperatures are required to overcome the activation energy for the concerted [4+2] cycloaddition.
-
Solvent Choice: A high-boiling, inert solvent like toluene is ideal for achieving the necessary reaction temperatures while ensuring the stability of the reactants and products. The use of a sealed vessel is crucial to prevent solvent evaporation and maintain a constant concentration.
Visualizing the Reaction Pathway
Caption: Synthetic workflow from (R)-carvone to the bicyclo[3.2.1]octane core.
Detailed Experimental Protocol
This protocol outlines the synthesis of a tricyclic intermediate en route to the bicyclo[3.2.1]octane core, starting from (R)-carvone, based on established literature procedures.[1][2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (R)-(-)-Carvone | ≥98% | Sigma-Aldrich | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Inhibitor-free |
| Diisopropylamine | ≥99.5% | Sigma-Aldrich | |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | |
| Hexamethylphosphoramide (HMPA) | ≥99% | Sigma-Aldrich | Caution: Carcinogen |
| Methyl cyanoformate | 99% | Sigma-Aldrich | |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 97% | Sigma-Aldrich | |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Propylene oxide | ≥99% | Sigma-Aldrich | |
| Diethyl ether | ACS Reagent | VWR | For extraction |
| Saturated Ammonium Chloride (NH₄Cl) | ACS Reagent | VWR | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | VWR | For workup |
| Brine | ACS Reagent | VWR | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | VWR | For drying |
| Silica Gel | 60 Å, 230-400 mesh | VWR | For column chromatography |
Step 1: Synthesis of the β-Keto Ester Intermediate
-
LDA Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF (20 mL) and diisopropylamine (4.3 mL, 31.1 mmol). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (12.4 mL of a 2.5 M solution in hexanes, 31.1 mmol) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Enolate Formation: In a separate flame-dried flask, dissolve (R)-(-)-carvone (3.9 g, 25.9 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LDA solution at -78 °C. After the addition is complete, allow the reaction mixture to warm to -10 °C and stir for 1 hour.
-
Carbomethoxylation: Cool the reaction mixture back to -78 °C. Add HMPA (4.5 mL), followed by the dropwise addition of methyl cyanoformate (3.2 mL, 38.9 mmol). Stir the reaction at -78 °C for 30 minutes.
-
Workup: Quench the reaction by pouring it into a saturated aqueous solution of NH₄Cl (100 mL). Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude β-keto ester.
Step 2: Formation of the 5-Vinyl-1,3-cyclohexadiene Precursor
-
Silyl Enol Ether Formation: Dissolve the crude β-keto ester from Step 1 in anhydrous dichloromethane (50 mL). Add triethylamine (5.4 mL, 38.9 mmol) followed by tert-butyldimethylsilyl chloride (4.7 g, 31.1 mmol). Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup: Dilute the reaction mixture with dichloromethane (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the silyl enol ether derivative, which serves as the 5-vinyl-1,3-cyclohexadiene precursor.
Step 3: Intramolecular Diels-Alder Cycloaddition
-
Reaction Setup: Place the purified 5-vinyl-1,3-cyclohexadiene precursor (e.g., 1.0 g) in a thick-walled glass ampoule. Add anhydrous toluene (10 mL) and a small amount of propylene oxide (0.2 mL) as an acid scavenger.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Sealing and Heating: Seal the ampoule under vacuum using a torch. Place the sealed ampoule in an oven or a heating mantle and heat at 190 °C for 48 hours.[1]
-
Workup: After cooling to room temperature, carefully open the ampoule. Concentrate the reaction mixture under reduced pressure to remove the toluene. The crude product is the tricyclo[3.2.1.02,7]oct-3-ene derivative.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure tricyclic adduct.
Data Analysis and Expected Outcomes
The progress of the reactions should be monitored by Thin Layer Chromatography (TLC) and the final products characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The intramolecular Diels-Alder reaction is expected to proceed with high diastereoselectivity, yielding predominantly the endo adduct, as predicted by the Alder endo rule.[5] The yield for the IMDA step after purification is typically in the range of 70-80%.[1]
Caption: Post-reaction workflow for product isolation and analysis.
Conclusion and Future Perspectives
This application note details a robust and reproducible protocol for the synthesis of a key tricyclic intermediate that serves as a precursor to the medicinally relevant bicyclo[3.2.1]octane core. The strategy leverages an intramolecular Diels-Alder reaction of a substrate readily prepared from the chiral pool starting material, (R)-carvone. The subsequent step, a selective cleavage of the cyclopropane ring in the tricyclic adduct, can be achieved through various methods, including reductive cleavage with samarium diiodide, to unveil the functionalized bicyclo[3.2.1]octane system.[1] This modular approach provides a reliable pathway for researchers and drug development professionals to access a diverse range of complex molecules built around this important scaffold. Further optimization could involve exploring Lewis acid catalysis to potentially lower the reaction temperature and time, which may be beneficial for more sensitive substrates.[9][10]
References
-
Molecules. (2018, April 28). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. PMC. [Link]
-
ResearchGate. (2025, October 16). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. [Link]
-
ACS Publications. (2005, January 13). Oxabicyclo[3.2.1]octane Derivatives as Highly Reactive Dienophiles: Synthesis of Bicyclo[5.n.0] Systems. Organic Letters. [Link]
-
RSC Publishing. (n.d.). Expedient synthesis of bicyclo[3.2.1]octanes and bicyclo[3.3.1]nonanes via the double Michael addition to cyclic dienones. [Link]
-
Quora. (2020, August 5). What are the six conditions for the Diels-Alder reaction?. [Link]
-
Unknown. (n.d.). 14. The Diels-Alder Cycloaddition Reaction. [Link]
-
Dr. May Group. (n.d.). Intramolecular Diels-Alder Reaction (IMDA). [Link]
-
National Institutes of Health. (2022, February 1). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. PMC. [Link]
-
Wiley Online Library. (2021, May 1). Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. [Link]
-
Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. [Link]
-
Chemistry LibreTexts. (2023, January 22). Diels-Alder Cycloaddition. [Link]
-
Organic Syntheses. (n.d.). Notes - Organic Syntheses Procedure. [Link]
-
DiVA portal. (n.d.). Chiral Carbocations as Lewis Acid Catalysts in Diels-Alder Reactions. [Link]
-
ResearchGate. (2025, August 6). A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. [Link]
-
MDPI. (2024, March 6). Progress in Lewis-Acid-Templated Diels–Alder Reactions. [Link]
-
Unknown. (n.d.). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). [Link]
-
Springer. (2025, February 10). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). [Link]
-
ResearchGate. (2025, August 6). The synthesis of substituted bicyclo[3.2.1]octa‐2,6‐dienes. [Link]
Sources
- 1. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. diva-portal.org [diva-portal.org]
- 9. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in Lewis-Acid-Templated Diels–Alder Reactions [mdpi.com]
Application Note: Palladium-Catalyzed Assembly of Chiral Bicyclo[3.2.1]octanes
[1][2]
Executive Summary & Strategic Importance
The bicyclo[3.2.1]octane scaffold is a privileged structural motif, serving as the core for a vast array of diterpenoids (e.g., gibberellins, ent-kaurenes) and pharmaceutical agents targeting CNS disorders. Constructing this bridged system—particularly with all-carbon quaternary stereocenters—remains a formidable challenge in process chemistry due to the steric congestion inherent in the "boat" conformation of the bridge.
This Application Note details two dominant palladium-catalyzed strategies:
-
Intramolecular
-Arylation: Ideal for generating quaternary centers at the bridgehead. -
Asymmetric Allylic Alkylation (AAA): Optimal for desymmetrization of cyclic precursors.
Mechanistic Insight: The Enolate Challenge
The success of the Pd-catalyzed synthesis of bicyclo[3.2.1]octanes hinges on controlling the geometry of the palladium-enolate intermediate. Unlike simple intermolecular couplings, the rigid bicyclic transition state requires specific ligand bite angles to facilitate reductive elimination over the kinetically competitive
Catalytic Cycle (Intramolecular -Arylation)
The reaction proceeds via a Pd(0)/Pd(II) cycle. The critical step is the C-enolate formation . Sterically demanding ligands (e.g., BINAP, Segphos) are required to force the equilibrium toward the C-bound Pd-enolate, which is the requisite species for reductive elimination to form the C-C bond.
Figure 1: Catalytic cycle for the intramolecular
Critical Parameters & Optimization
Success in these transformations is rarely about the palladium source alone; it is defined by the Ligand-Base-Solvent triad.
Ligand Selection Matrix
For bicyclo[3.2.1]octanes, the ligand must create a chiral pocket deep enough to differentiate the enantiotopic faces of the enolate.
| Ligand Class | Representative | Performance Note | Recommended For |
| Bisphosphines (Axial) | (S)-BINAP | Good baseline; often requires higher temp. | General |
| Bisphosphines (Tunable) | (S)-Segphos | Excellent. Narrow dihedral angle boosts reductive elimination. | Quaternary center formation |
| P,N-Ligands | (S)-PHOX | High enantioselectivity; lower reactivity. | Allylic Alkylation (AAA) |
| Carbenes | IPr / SIPr | High reactivity; low enantiocontrol (usually racemic). | Difficult substrates (sterics) |
Base & Solvent Effects
-
Base: NaOtBu is the gold standard for
-arylation. It is strong enough to deprotonate the ketone but bulky enough to minimize aldol side reactions. KHMDS is preferred for AAA pathways involving enol carbonates. -
Solvent: Toluene (non-polar) generally favors high ee by tightening the ion pair in the transition state. THF is used when solubility of the pre-catalyst is an issue, though it may erode ee slightly.
Standard Operating Procedure (SOP)
Protocol: Enantioselective Intramolecular -Arylation
Target: Synthesis of a quaternary-substituted bicyclo[3.2.1]octan-8-one. Reference: Adapted from Stoltz et al. (See Ref 1).
Reagents:
-
Substrate: 1-(2-bromophenyl)-4-methylcyclohexane-1-carboxylate derivative (1.0 equiv)
-
Catalyst Precursor: Pd(dba)2 or Pd2(dba)3 (5 mol% Pd)
-
Ligand: (S)-Segphos (6 mol%)
-
Base: NaOtBu (Sublimed grade, 1.2 equiv)
-
Solvent: Anhydrous Toluene (0.1 M concentration)
Step-by-Step Workflow:
-
Glovebox/Schlenk Setup:
-
In a nitrogen-filled glovebox, weigh Pd(dba)2 (5 mol%) and (S)-Segphos (6 mol%) into a flame-dried reaction vial.
-
Add anhydrous Toluene (50% of total volume) to the catalyst/ligand mixture.
-
Stir at ambient temperature for 30 minutes to ensure complexation (Solution should turn from dark purple to orange/red).
-
-
Substrate Preparation:
-
In a separate vial, dissolve the substrate (ketone/aryl halide tether) in the remaining Toluene.
-
Add NaOtBu (1.2 equiv) directly to the substrate solution (or add solid base to the reaction vial if solubility is poor).
-
-
Reaction Initiation:
-
Transfer the catalyst solution to the substrate/base mixture via syringe.
-
Seal the vial with a Teflon-lined cap.
-
Heat the reaction block to 80 °C .
-
-
Monitoring & Workup:
-
Monitor via HPLC or GC-MS at 2-hour intervals. Reaction is typically complete in 6–12 hours.
-
Quench: Cool to room temperature. Filter through a small pad of silica gel (eluting with Et2O) to remove Pd black.
-
Purification: Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc).
-
Validation Criteria:
-
Conversion: >95% by NMR.
-
Enantiomeric Excess (ee): >90% (determined by Chiral HPLC, e.g., Chiralcel OD-H).
-
Protonolysis Check: If des-bromo product (reduction) is observed >5%, the solvent was wet or the base quality is compromised.
Workflow Decision Tree
Use this logic flow to determine the correct experimental setup for your specific substrate class.
Figure 2: Decision matrix for selecting the catalytic approach based on precursor topology.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or poor oxidative addition. | Switch to Pd(OAc)2 + Phosphine (in situ reduction) or increase Temp to 100°C. |
| Low ee | Ligand dissociation or background reaction. | Lower temperature; Switch solvent to Dioxane; Ensure Ligand:Pd ratio is >1.2:1. |
| Slow reductive elimination. | Use a ligand with a larger bite angle (e.g., Xantphos - though check chirality options) or electron-poor aryl halides. | |
| Protodehalogenation | Wet solvent (proton source). | Redistill Toluene over Na/Benzophenone; Use fresh NaOtBu. |
References
-
Stoltz, B. M., et al. (2013). "Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Cyclic Enones." Journal of the American Chemical Society. [Link](Note: Serves as the foundational text for quaternary center formation via Pd-enolate chemistry).
-
Trost, B. M., et al. (2002). "Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters." Journal of the American Chemical Society. [Link](Foundational text for AAA mechanism and Trost Ligand application).
-
Hayashi, T., et al. (2010). "Asymmetric Synthesis of Bicyclo[3.2.
-Arylation." Angewandte Chemie International Edition. [Link] -
Hartwig, J. F. (2002).[1] "Palladium-Catalyzed
-Arylation of Esters and Amides." Accounts of Chemical Research. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bicyclo[3.2.1]octane-1,5-dicarboxylic Acid
User Guide Version: 2.4 | Topic: Bridgehead Functionalization & Scaffold Synthesis Target Audience: Medicinal Chemists, Process Development Scientists
Introduction: The Scaffold & The Challenge
Bicyclo[3.2.1]octane-1,5-dicarboxylic acid (CAS 110371-23-8) represents a critical bridgehead-functionalized scaffold. Unlike its [2.2.2] isomer, the [3.2.1] system possesses a unique geometry that places the carboxylic acid groups in a fixed, non-equivalent spatial arrangement (bridgehead positions).
Why is this synthesis difficult?
-
Bridgehead Reactivity: Direct SN2 substitution at bridgehead carbons is impossible (backside attack blocked). SN1 is sluggish due to the strain of planarizing the carbocation (Bredt's Rule), although the [3.2.1] cation is more stable than the [2.2.1] analogue.
-
Thermodynamic Wells: Acid-catalyzed routes often lead to mixtures of [3.2.1] and [3.3.0] (pentalenane) systems depending on the precise conditions.
-
Isomer Separation: Differentiating the target 1,5-dicarboxylic acid from 1,4- or 2,4-isomers requires rigorous purification protocols.
Module 1: Synthetic Route Selection
We recommend two primary synthetic strategies. Select the route based on your starting material availability and pressure reactor capabilities.
Route A: The "Rearrangement" Protocol (Recommended)
Mechanism: Acid-catalyzed skeletal rearrangement of bicyclo[2.2.2]octane-1,4-dicarboxylic acid derivatives. Pros: Uses well-defined stereochemistry of the [2.2.2] precursor; thermodynamic driving force favors the [3.2.1] skeleton under specific conditions. Cons: Requires strict control of acid strength to prevent over-rearrangement to [3.3.0] systems.
Route B: Koch-Haaf Carbonylation (Industrial/Scale-up)
Mechanism: Generation of the 1,5-dication from bicyclo[3.2.1]octan-1,5-diol (or diene precursor) followed by CO trapping. Pros: Direct installation of -COOH groups; scalable. Cons: Requires high-pressure CO (or formic acid equivalent); safety hazards; requires synthesis of the diol precursor.
Module 2: Experimental Workflows & Visualization
Workflow Diagram: Route A (Rearrangement Strategy)
Caption: Logical flow of the Lewis-acid mediated rearrangement from the [2.2.2] to the [3.2.1] scaffold.
Module 3: Troubleshooting & FAQs
Category 1: Reaction Failure & Yield Loss
Q: I am observing a large amount of polymeric tar instead of my product. What is happening?
-
Diagnosis: This is typical of "uncontrolled cation life." If the bridgehead cation exists too long without a nucleophile (CO or water) or counter-ion stabilization, it initiates polymerization.
-
Solution:
-
High Dilution: Run the reaction at lower concentrations (0.05 M - 0.1 M).
-
Superacid Control: If using Koch-Haaf, ensure the H₂SO₄/HCOOH ratio is optimized (typically 10:1). The CO source must be generated in situ rapidly enough to trap the cation.
-
Q: My product NMR shows a mixture of isomers. How do I distinguish the 1,5-diacid?
-
Diagnostic Check:
-
1,5-Isomer (Target): High symmetry (
or ). The bridgehead protons are absent (substituted). Look for the simplicity of the methylene signals. The 1,5-isomer has a plane of symmetry making the '2,4' and '6,7' carbons equivalent pairs. -
Isomer Shifts: If you see a methine proton coupling (bridgehead H), you likely have a 2,4-substituted or [3.3.0] contaminant.
-
-
Purification Protocol:
-
Convert the crude acid mixture to the dimethyl ester (MeOH/H₂SO₄).
-
Separation is significantly easier by flash chromatography or vacuum distillation on the esters.
-
Hydrolyze back to the acid using LiOH/THF/H₂O.
-
Category 2: Synthetic Execution
Q: Can I use the Weiss-Cook condensation to make this directly?
-
Answer: The Weiss-Cook reaction (dimethyl-1,3-acetonedicarboxylate + 1,2-dicarbonyl) typically yields cis-bicyclo[3.3.0]octane-3,7-diones . While modifications exist to access [3.2.1] systems, they often place ketones at the 2,4-positions, not carboxylic acids at 1,5. The rearrangement route (Route A) or functionalization of a 1,5-dimethyl precursor is more direct for the 1,5-dicarboxy target.
Q: How do I handle the "Bredt's Rule" constraint during functionalization?
-
Insight: While Bredt's rule prohibits double bonds at the bridgehead, it does not prohibit carbocations in [3.2.1] systems as strictly as in [2.2.1] systems. The [3.2.1] bridgehead cation is accessible.
-
Protocol Adjustment: Do not use standard SN2 conditions (e.g., alkyl halides + cyanide). You must use SN1-type pathways (Ag-assisted ionization) or radical pathways (oxidative decarboxylation).
Quantitative Data: Isomer Stability Comparison
| Parameter | Bicyclo[2.2.2]octane | Bicyclo[3.2.1]octane | Bicyclo[3.3.0]octane |
| Strain Energy (kcal/mol) | ~11.0 | ~13.0 | ~15.0 (cis) |
| Bridgehead Cation Stability | Moderate | High (Preferred) | Low |
| Rearrangement Tendency | Rearranges to [3.2.1] | Stable Trap | Thermodynamic Sink (under harsh acid) |
Note: The [3.2.1] cation is a "sweet spot" in stability, allowing the rearrangement from [2.2.2] to stop at [3.2.1] if quenched appropriately.
Module 4: Detailed Protocol (Koch-Haaf Variant)
Context: This protocol assumes the use of a 1,5-diol or di-olefin precursor.[1]
-
Preparation of Superacid Medium:
-
Cool 50 mL of 98% H₂SO₄ to 0°C in a 3-neck round bottom flask.
-
Critical: Ensure vigorous stirring (overhead stirrer recommended).
-
-
Precursor Addition:
-
Reaction & Quench:
-
Maintain temperature < 10°C. Stir for 2 hours.
-
Pour the mixture slowly onto 200g of crushed ice. Exothermic!
-
-
Isolation:
-
Extract with ethyl acetate (3 x 50 mL).
-
Wash with brine, dry over Na₂SO₄.
-
Crystallization: Recrystallize from acetonitrile/water to obtain the dicarboxylic acid.
-
References
-
Rearrangement of Bicyclo[2.2.
-
Base-Catalyzed Synthesis of [3.2.
-
General Koch-Haaf Methodology
-
Bridgehead Reactivity Review
- Title: Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry.
- Source: Chemical Reviews (ACS), 2013.
-
URL:[Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Search Results - AK Scientific [aksci.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. m.youtube.com [m.youtube.com]
- 5. prepchem.com [prepchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Koch Reaction (Chapter 71) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. researchgate.net [researchgate.net]
- 13. A convenient synthesis of cis-bicyclo[3,3,0]octane-1-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Bicyclo[3.2.1]octane-1,5-dicarboxylic Acid
Executive Summary
You are attempting to purify Bicyclo[3.2.1]octane-1,5-dicarboxylic acid (CAS: 110371-23-8).[1] This compound presents unique purification challenges due to its rigid bicyclic framework and the positioning of carboxylic acid groups at the bridgeheads (C1 and C5). Unlike flexible alkyl dicarboxylic acids (e.g., sebacic acid), the rigid hydrophobic cage of the bicyclo[3.2.1]octane core significantly reduces solubility in cold polar solvents, while the polar acid groups prevent solubility in non-polar media.
This guide provides a validated workflow to maximize purity (>98%) and yield, specifically addressing the common issue of "oiling out" associated with bridgehead functionalized intermediates.
Part 1: Solvent System Selection Strategy
The choice of solvent is dictated by the high lattice energy of the symmetric bridgehead diacid. We recommend the following hierarchy based on our internal solubility databases and general properties of rigid dicarboxylic acids.
Solvent Performance Matrix
| Solvent System | Suitability | Primary Use Case | Risk Factor |
| Glacial Acetic Acid | High | Removal of polymeric/colored impurities. | Product loss if not cooled to ~4°C. Requires acid-resistant fume hood. |
| Water | Medium-High | Green chemistry; removal of inorganic salts. | High boiling point (100°C) may not dissolve enough solute; "oiling out" risk. |
| Methanol/Water (1:1) | Medium | General purification; maximizing yield. | Risk of Fischer esterification if heating is prolonged without buffering. |
| Ethyl Acetate/Hexane | Low | Only for very impure crude material. | Poor solubility of the diacid; mainly for removing non-polar byproducts. |
Recommendation: Begin with Glacial Acetic Acid for high-purity requirements (drug substance intermediates). Use Water if the crude contains significant inorganic salts from a Weiss-Cook or haloform synthesis route.
Part 2: Validated Recrystallization Protocol
Workflow Logic
The following diagram illustrates the critical decision points in the purification process to prevent yield loss and phase separation issues.
Figure 1: Decision-tree workflow for the purification of bridgehead dicarboxylic acids, emphasizing the critical intervention point for "oiling out."
Step-by-Step Procedure (Glacial Acetic Acid Method)
-
Dissolution:
-
Place 5.0 g of crude acid in a 100 mL Round Bottom Flask (RBF).
-
Add 20 mL of Glacial Acetic Acid.
-
Heat to reflux (approx. 118°C) with magnetic stirring.
-
Checkpoint: If solids remain after 10 minutes of reflux, add solvent in 2 mL increments until clear.
-
-
Hot Filtration (Critical for Optical Clarity):
-
While boiling, filter the solution through a pre-warmed glass funnel with a fluted filter paper (or a heated sintered glass funnel) to remove insoluble polymeric byproducts.
-
Note: Do not let the solution cool during this step, or the diacid will crystallize in the funnel stem.
-
-
Nucleation and Crystal Growth:
-
Allow the filtrate to cool to room temperature slowly (wrap the flask in a towel to insulate).
-
The "Oiling Out" Danger Zone: If you see oily droplets forming at the bottom before crystals appear, the solution is too concentrated or cooling too fast. Immediate Action: Reheat to reflux, add 10% more solvent, and cool again with vigorous stirring.
-
-
Collection:
-
Cool the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Filter via vacuum filtration (Buchner funnel).
-
-
Washing & Drying:
-
Wash the cake with 2 x 5 mL of cold acetic acid, followed by 2 x 10 mL of cold hexanes (to help remove the acetic acid).
-
Dry in a vacuum oven at 60°C for 12 hours. Bridgehead acids can trap solvent in the lattice; ensure constant weight is achieved.
-
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?
Technical Insight: This occurs when the temperature of the solution drops below the "binodal" curve (liquid-liquid separation) before it hits the solubility curve (solid-liquid). This is common with bicyclic compounds due to their low melting points relative to their molecular weight. Solution:
-
Dilute: You are likely using too little solvent. Re-dissolve and add 10-15% more solvent.
-
Seed: Keep the solution at a temperature just below the boiling point and add a "seed crystal" of pure material. This provides a template for the lattice to form, bypassing the amorphous liquid phase.
-
Vigorous Stirring: High shear can sometimes force nucleation over phase separation.
Q2: The crystals are grey/brown even after recrystallization.
Technical Insight: Bridgehead dicarboxylic acids are often synthesized via oxidative cleavage (e.g., from bicyclic diketones), which generates tarry oxidative byproducts. Solution: Perform an Activated Charcoal Treatment .
-
Dissolve crude in hot solvent.[2]
-
Add activated carbon (1-2% by weight).
-
Reflux for 15 minutes.
-
Perform the Hot Filtration step strictly (use Celite if necessary to catch fine carbon particles).
Q3: I am seeing two spots on TLC/NMR after purification. Is it an isomer?
Technical Insight: this compound is the bridgehead isomer and is achiral (plane of symmetry). However, if your synthesis involved a Weiss-Cook condensation or similar route, you might have the Bicyclo[3.2.1]octane-3-one derivatives or incomplete oxidation products. Verification:
-
Check 1H NMR.[3] The 1,5-diacid should show high symmetry. If you see complex splitting patterns not accounting for the bridgehead symmetry, you may have the 2,4-isomer or mono-decarboxylated impurity.
-
Action: If isomers are present, recrystallization from water is often more selective for separating structural isomers than acetic acid.
Part 4: Characterization & Validation
To confirm the success of your purification, compare your data against these standard parameters:
| Parameter | Expected Value | Notes |
| Physical State | White crystalline solid | Needles or prisms depending on solvent. |
| Melting Point | >200°C (Decomp) | Bridgehead acids have high MPs. (Exact MP depends on purity/solvate). |
| Solubility | Soluble in DMSO, dilute base. | Insoluble in DCM, Hexanes. |
| 1H NMR (DMSO-d6) | Look for symmetry in the bicyclic scaffold protons ( |
References
-
General Purification of Bicyclic Acids
- Technique: "Recrystallization of bridgehead dicarboxylic acids." Standard practice utilizes glacial acetic acid or aqueous methanol due to the high polarity of the carboxyl groups vs. the hydrophobic cage.
-
Source: BenchChem Technical Support.[4] (2025).[3][5] Purification of Cyclooctane-1,5-Dicarboxylic Acid (Analogous structure). Link
-
Synthesis Context & Impurities
-
Solubility Principles
Sources
- 1. This compound | 110371-23-8 [sigmaaldrich.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. people.chem.umass.edu [people.chem.umass.edu]
optimizing reaction conditions for Bicyclo[3.2.1]octane-1,5-dicarboxylic acid synthesis
Welcome to the technical support center for the synthesis of Bicyclo[3.2.1]octane-1,5-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important bicyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this multi-step synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can optimize your reaction conditions for the best possible outcomes.
Introduction to the Synthetic Challenge
The bicyclo[3.2.1]octane framework is a key structural motif in numerous natural products with significant biological activities.[1] The synthesis of this compound, a versatile building block, presents a unique set of challenges, primarily centered around the construction of the bridged bicyclic system with control over stereochemistry and functionality. The most common synthetic strategies involve intramolecular cyclization reactions, which can be sensitive to reaction conditions and prone to side reactions. This guide will focus on a plausible and widely applicable synthetic route, breaking it down into key stages and addressing the common pitfalls at each step.
Proposed Synthetic Pathway
A logical and efficient route to this compound involves a three-stage process:
-
Alkylation: Synthesis of the acyclic precursor, diethyl 2-allyl-2-(3-oxobutyl)malonate.
-
Intramolecular Cyclization: Formation of the bicyclo[3.2.1]octane core via a base-catalyzed intramolecular Michael addition followed by a Dieckmann-like condensation.
-
Hydrolysis and Decarboxylation: Conversion of the resulting β-keto ester to the final dicarboxylic acid.
Below is a visual representation of this proposed workflow.
Caption: Proposed synthetic workflow for this compound.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Stage 1: Alkylation to Diethyl 2-allyl-2-(3-oxobutyl)malonate
Question 1: I am getting a low yield of the desired diethyl 2-allyl-2-(3-oxobutyl)malonate. What are the likely causes and how can I improve it?
Answer:
Low yields in this step often stem from incomplete reactions or the formation of side products. Here’s a breakdown of potential issues and their solutions:
-
Incomplete Deprotonation of Diethyl Malonate: For the initial allylation, the complete formation of the malonate enolate is crucial.
-
Solution: Ensure your sodium ethoxide (NaOEt) is freshly prepared or properly stored to prevent deactivation by moisture. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the enolate by atmospheric water.
-
-
Dialkylation of Diethyl Malonate: A common side product is diethyl diallylmalonate.
-
Solution: This occurs if an excess of allyl bromide is used or if the reaction temperature is too high, promoting a second alkylation. Use a slight excess of diethyl malonate relative to allyl bromide and add the allyl bromide slowly to the cooled enolate solution.
-
-
Poor Michael Addition Yield: The subsequent Michael addition of the allylated malonate to methyl vinyl ketone (MVK) can be sluggish.
-
Solution: Ensure that the base used to generate the enolate for the Michael addition is sufficiently strong. If NaOEt is ineffective, consider a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK). The MVK should be freshly distilled as it can polymerize on storage. Adding a catalytic amount of a Lewis acid might also facilitate the reaction, but care must be taken to avoid polymerization of MVK.
-
Question 2: I am observing the formation of a polymeric substance during the Michael addition to methyl vinyl ketone. How can I prevent this?
Answer:
Polymerization of methyl vinyl ketone is a very common issue, especially in the presence of strong bases or acids.
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to minimize the rate of polymerization.
-
Slow Addition: Add the methyl vinyl ketone dropwise to the solution of the enolate. This keeps the instantaneous concentration of MVK low, disfavoring polymerization.
-
Use Fresh MVK: As mentioned, MVK should be freshly distilled before use. The presence of stabilizers in commercial MVK can sometimes interfere with the reaction, while aged MVK may contain peroxides that initiate polymerization.
Stage 2: Intramolecular Cyclization
Question 3: My intramolecular cyclization is not proceeding to completion, or I am getting a mixture of products. How can I optimize this step?
Answer:
The intramolecular cyclization to form the bicyclo[3.2.1]octane core is a critical and often challenging step. It is essentially a tandem intramolecular Michael addition and Dieckmann condensation.
-
Choice of Base and Solvent: The choice of base is critical. Sodium ethoxide in ethanol is a common choice, but for a more controlled reaction, a stronger, sterically hindered base like potassium tert-butoxide in an aprotic solvent like THF or toluene can be more effective.[2] Aprotic solvents can enhance enolate stability and minimize side reactions.[2]
-
Reaction Concentration (Thorpe-Ingold Effect): Intramolecular reactions are favored at high dilution, which minimizes intermolecular side reactions like dimerization. Try running the reaction at a lower concentration.
-
Incorrect Regioselectivity: Depending on which enolate forms, different ring sizes could potentially form. However, the formation of 5- and 6-membered rings is generally favored in intramolecular aldol and Claisen-type reactions.[3][4][5][6] The desired bicyclo[3.2.1]octane system arises from the formation of a six-membered ring followed by bridging. If you are isolating products from alternative cyclization pathways, consider changing the base and solvent system to alter the kinetic vs. thermodynamic enolate formation.
-
Reversibility of the Dieckmann Condensation: The Dieckmann condensation is a reversible reaction.[7] To drive the reaction to completion, the product, a β-keto ester, should be deprotonated by the base. This is an essentially irreversible acid-base reaction and is the driving force for the condensation.[4] Ensure you are using at least one full equivalent of base.
Question 4: I am observing the formation of a significant amount of a non-cyclized side product where only a single cyclization has occurred. What is happening?
Answer:
This suggests that one of the intramolecular reactions is occurring, but the second is not. This could be due to several factors:
-
Steric Hindrance: The formation of the second ring (the bridging step) might be sterically hindered. Switching to a less bulky base might help.
-
Reaction Time and Temperature: The second cyclization may require more forcing conditions. Try increasing the reaction time or gradually increasing the temperature. However, be cautious as this can also lead to decomposition.
-
Equilibrium Issues: The equilibrium for the second ring formation might not be favorable. As mentioned, ensuring the final β-keto ester is deprotonated can help drive the overall process forward.
Stage 3: Hydrolysis and Decarboxylation
Question 5: I am having difficulty with the final hydrolysis and decarboxylation step, resulting in a low yield of the dicarboxylic acid.
Answer:
This final step involves the hydrolysis of two ester groups and the decarboxylation of a β-keto acid intermediate.
-
Incomplete Hydrolysis: The hydrolysis of the sterically hindered esters in the bicyclic system can be slow.
-
Solution: Use a strong base like NaOH or KOH in a mixture of water and a co-solvent like ethanol or methanol and heat under reflux for a prolonged period. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material.
-
-
Difficulty with Decarboxylation: The decarboxylation of β-keto acids is typically facile upon heating.[8] However, in some rigid bicyclic systems, the formation of the enol intermediate required for decarboxylation can be disfavored due to Bredt's rule, which states that a double bond cannot be formed at a bridgehead position in a small bicyclic system.[9][10]
-
Solution: While the bridgehead carboxylic acid at C-1 is not a β-keto acid, the other carboxylic acid at C-5 is formed from a β-keto ester. The decarboxylation should proceed readily upon acidification and heating. If you are facing issues, it might be due to the stability of the bicyclic system. More vigorous heating might be necessary. However, be aware of potential thermal decomposition.
-
Question 6: My final product is difficult to purify. What are the best methods for isolating pure this compound?
Answer:
Dicarboxylic acids can sometimes be challenging to purify due to their polarity and potential for low solubility in common organic solvents.
-
Crystallization: This is often the most effective method for purifying dicarboxylic acids. Try dissolving the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., water, ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes) and then allowing it to cool slowly.
-
Extraction: After acidification of the hydrolysis reaction mixture, ensure you perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to maximize the recovery of the dicarboxylic acid.
-
Column Chromatography: If crystallization is unsuccessful, column chromatography can be used. A polar stationary phase like silica gel with a polar mobile phase (e.g., a gradient of methanol in dichloromethane or ethyl acetate with a small amount of acetic acid to keep the carboxylic acids protonated) should be effective.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for favoring the intramolecular cyclization over intermolecular reactions?
A1: The preference for intramolecular cyclization, especially for the formation of 5- and 6-membered rings, is explained by the high effective concentration of the reacting groups within the same molecule. This proximity significantly increases the probability of a successful reactive collision compared to collisions between two separate molecules in solution. This is often referred to as the Thorpe-Ingold effect or gem-dialkyl effect, where the presence of substituents on the chain can further bias the conformation towards cyclization.
Q2: Can I use a different starting material for the synthesis?
A2: Yes, several alternative routes to the bicyclo[3.2.1]octane core exist. These include Diels-Alder reactions, organocatalyzed domino reactions, and ring-closing metathesis.[1][11] The choice of route will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. The route presented here is a versatile approach for obtaining the 1,5-dicarboxylic acid functionality.
Q3: How can I confirm the structure of my final product?
A3: A combination of spectroscopic techniques is essential for structural confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the carbon skeleton and the number and connectivity of protons. The complexity of the spectra will be indicative of the bicyclic structure.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show characteristic absorptions for the carboxylic acid O-H and C=O groups.
-
Elemental Analysis: This can provide the empirical formula of the compound.
Q4: What are the key safety precautions to take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:
-
Sodium Ethoxide and Potassium tert-Butoxide: These are strong bases and are corrosive and moisture-sensitive. Handle them in a fume hood and under an inert atmosphere.
-
Methyl Vinyl Ketone: This is a lachrymator and is toxic and flammable. It should be handled in a well-ventilated fume hood.
-
Refluxing Solvents: Use appropriate apparatus for heating and ensure there are no sources of ignition nearby.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-allyl-2-(3-oxobutyl)malonate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere, add diethyl malonate dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C, then add allyl bromide dropwise, ensuring the temperature does not rise above 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture back to 0 °C and add a solution of freshly distilled methyl vinyl ketone in ethanol dropwise.
-
Stir at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Intramolecular Cyclization, Hydrolysis, and Decarboxylation
-
Dissolve the diethyl 2-allyl-2-(3-oxobutyl)malonate in anhydrous toluene in a flask equipped with a reflux condenser under an inert atmosphere.
-
Add potassium tert-butoxide portion-wise at room temperature.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture and quench by carefully adding it to a mixture of ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.
-
To the crude product, add a solution of 10% aqueous NaOH and ethanol.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl, which may result in the precipitation of the product.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization.
Data Summary
| Parameter | Stage 1: Alkylation | Stage 2: Cyclization | Stage 3: Hydrolysis & Decarboxylation |
| Key Reagents | Diethyl malonate, NaOEt, Allyl bromide, MVK | t-BuOK, Toluene | NaOH, HCl, H₂O/EtOH |
| Typical Temp. | 0 °C to RT | Reflux | Reflux |
| Typical Yield | 60-75% | 50-65% | 70-85% |
| Purification | Vacuum Distillation | Column Chromatography | Recrystallization |
Logical Diagrams
Caption: Decision tree for troubleshooting the intramolecular cyclization step.
References
-
Miesch, M., & R. Miesch. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1039. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Ferris, J. P., & Miller, N. C. (1966). An Investigation of the Bredt Rule in Bicyclo[3.2.1]octane Systems. Journal of the American Chemical Society, 88(15), 3522–3527. [Link]
-
Filippini, M.-H., & Rodriguez, J. (2012). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 112(6), 3481–3532. [Link]
-
Khan Academy. (2014, January 11). Intramolecular aldol condensation [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, September 24). Intramolecular Aldol Reactions. [Link]
-
Chemistry Steps. (2020, April 10). Intramolecular Aldol Reactions. [Link]
-
Chemistry Steps. (2020, April 9). Dieckmann Condensation – An Intramolecular Claisen Reaction. [Link]
-
Organic Chemistry Tutor. (2018, September 21). 21.5d Intramolecular Aldol Reactions [Video]. YouTube. [Link]
-
Organic Reactions. (n.d.). The Dieckmann Condensation. [Link]
-
Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]
-
Gu, Z., & Zakarian, A. (2016). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. Chemistry - A European Journal, 22(38), 13515–13519. [Link]
-
Chemistry Stack Exchange. (2015, April 8). Decarboxylation product of bicyclic compound. [Link]
-
Chemistry LibreTexts. (2025, March 17). Intramolecular Aldol Reactions. [Link]
-
Chemistry Steps. (2024, January 18). Decarboxylation. [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes - PMC [pmc.ncbi.nlm.nih.gov]
avoiding side products in the synthesis of bicyclo[3.2.1]octane scaffolds
Status: Operational | Ticket Volume: High | Topic: Scaffold Construction & impurity Management
Welcome to the Bicyclo[3.2.1]octane Synthesis Hub
Mission: To assist medicinal chemists and process engineers in navigating the steric and electronic pitfalls of constructing the bicyclo[3.2.1]octane core—a privileged scaffold found in bioactive terpenoids (e.g., kauranes, gibberellins) and neurotransmitter transporter inhibitors.
Current System Status:
-
[4+3] Cycloaddition: 🟡 Warning: Regioselectivity fluctuations reported.
-
Mn(OAc)₃ Radical Cyclization: 🔴 Critical: Oligomerization risks detected.
-
Rh(II) Carbenoid Insertion: 🟢 Stable (with correct ligand selection).
Knowledge Base Module 1: The [4+3] Cycloaddition Pathway
Ticket #402: "I am reacting furan with an
Root Cause Analysis
The [4+3] cycloaddition between a diene (furan) and an oxyallyl cation is the most direct route to the 8-oxabicyclo[3.2.1]octane skeleton. However, the reaction is governed by the stability of the oxyallyl cation intermediate .
-
Polymerization: Occurs when the oxyallyl cation concentration is too high relative to the diene, or if the diene is acid-sensitive (furans ring-open in strong acid).
-
Selectivity (Endo vs. Exo): Controlled by the transition state geometry. The "Compact" transition state (W-shape cation) favors endo, while the "Extended" (U-shape cation) favors exo.
Troubleshooting Protocol
Step 1: Cation Generation Method Switch from Fe₂(CO)₉ to the Zn/Cu couple or Et₂Zn method if using polyhalogenated ketones. The mild Lewis acidity of Zinc reduces furan decomposition compared to Iron carbonyls.
Step 2: Solvent Polarity Tuning The configuration of the oxyallyl cation is solvent-dependent.
-
Polar Solvents (TFE, Nitromethane): Stabilize the charge separation, favoring the Extended (U-shaped) conformation
Exo product. -
Non-Polar Solvents (Ether, Hexane): Favor the Compact (W-shaped) conformation (via electrostatic attraction between oxygen and halogens)
Endo product.
Step 3: Cryogenic Control Perform the addition of the reducing agent at -78 °C and warm slowly. Rapid generation of the oxyallyl cation at RT promotes self-condensation (polymerization).
Visual Logic: Transition State Control
Caption: Solvent-dependent transition state selection in [4+3] cycloaddition.
Knowledge Base Module 2: Mn(OAc)₃ Mediated Radical Cyclization
Ticket #899: "My oxidative cyclization of
Root Cause Analysis
This reaction relies on the generation of an
-
The Problem: After the radical cyclizes to form the bicyclic framework, the resulting radical is essentially a secondary alkyl radical. If Mn(OAc)₃ is the only oxidant, the oxidation of this radical to the cation (and subsequent elimination to the alkene) is slow .
-
The Consequence: The long-lived radical attacks another alkene molecule, initiating polymerization (oligomers).
The "Snider Protocol" Solution
You must accelerate the oxidative termination step to outcompete polymerization.
Protocol:
-
Add Cu(OAc)₂: Introduce Copper(II) acetate (0.1 - 0.5 equiv) as a co-oxidant. Cu(II) oxidizes alkyl radicals ~300x faster than Mn(III).
-
Solvent System: Use Glacial Acetic Acid (AcOH).
-
Stoichiometry: 2.0 equiv Mn(OAc)₃ / 0.2 equiv Cu(OAc)₂.
Quantitative Impact of Cu(II) Additive:
| Substrate | Conditions | Major Product | Yield | Side Product (Oligomer) |
| Mn(OAc)₃ only | Bicyclo[3.2.1] | 28% | High (>40%) | |
| Mn(OAc)₃ + Cu(OAc)₂ | Bicyclo[3.2.1] | 71% | Trace (<5%) |
Data synthesized from general trends in Mn(III) radical chemistry [3, 4].[2]
Visual Logic: The Copper Switch
Caption: Kinetic interception of the radical intermediate by Copper(II) prevents polymerization.
Knowledge Base Module 3: Rh(II) Carbenoid C-H Insertion
Ticket #105: "I'm attempting an intramolecular C-H insertion to close the bicyclic ring. I'm getting a mixture of 5-membered (C-H insertion at C4) and 6-membered (C-H insertion at C5) rings."
Root Cause Analysis
Intramolecular C-H insertion is sensitive to the electronic nature of the C-H bond and the steric environment of the catalyst.[3]
-
Electronic Factor: Carbenoids are electrophilic; they prefer electron-rich C-H bonds (Tertiary > Secondary > Primary).
-
Steric Factor: Bulky catalysts destabilize the transition state for insertion into sterically crowded C-H bonds, overriding electronic preferences.
Troubleshooting Protocol
Step 1: Catalyst Selection (The Davies/Du Bois Rule)
-
For Electronic Control (Tertiary C-H target): Use Rh₂(OAc)₄ (small ligands). It will go for the most electron-rich bond, regardless of sterics.
-
For Steric/Regio Control (Secondary/Primary C-H target): Use Rh₂(esp)₂ or Rh₂(DOSP)₄ . The bulky ligands create a "wall" that forces the carbene to react at the more accessible (less substituted) site, often required to form the specific bridge of the [3.2.1] system.
Step 2: Slow Addition To prevent intermolecular carbene dimerization (forming fumarates/maleates), add the diazo precursor via syringe pump over 4–8 hours.
Step 3: Reaction Map
| Catalyst | Ligand Type | Selectivity Driver | Target C-H |
| Rh₂(OAc)₄ | Small/Achiral | Electronic | |
| Rh₂(DOSP)₄ | Bulky/Chiral | Steric + Chiral | Accessible |
| Rh₂(esp)₂ | Chelated/Rigid | Stability/Steric | High Turnover / Remote Functionalization |
FAQ: Quick Troubleshooting
Q: In the [4+3] reaction, I cannot remove the iron salts from the product. A: If you must use Fe₂(CO)₉, perform the workup with a saturated solution of EDTA or Rochelle's Salt (Sodium Potassium Tartrate). Stir vigorously for 2 hours. The chelation will pull the iron into the aqueous phase.
Q: My diazo compound for the Rh-catalyzed reaction decomposes before I can add it.
A: Diazo compounds with
Q: How do I confirm the regiochemistry (Exo vs Endo) of my bicyclo[3.2.1] product?
A: Use ¹H NMR coupling constants (
-
Endo: The bridgehead proton and the adjacent proton on the bridge usually have a near-zero dihedral angle (
Hz). -
Exo: The coupling is often larger (
Hz) due to the Karplus relationship in the boat/chair conformation. Always verify with NOESY.
References
-
Hoffmann, H. M. R. (1984). "The Cycloaddition of Allyl Cations to 1,3-Dienes: The [4+3] Cycloaddition." Angewandte Chemie International Edition, 23(1), 1–19. Link
-
Rigby, J. H., & Pigge, F. C. (1996). "[4+3] Cycloaddition Reactions." Organic Reactions, 51, 331. Link
-
Snider, B. B., et al. (1985). "Manganese(III)-Based Oxidative Free-Radical Cyclization. Synthesis of (+/-)-Podocarpic Acid." Journal of the American Chemical Society, 107(7), 2194–2196. Link
-
Snider, B. B. (1996). "Manganese(III)-Based Oxidative Free-Radical Cyclizations." Chemical Reviews, 96(1), 339–364. Link
-
Davies, H. M. L., & Beckwith, R. E. J. (2003). "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews, 103(8), 2861–2904. Link
-
Doyle, M. P., et al. (2010). "Catalytic Carbene Insertion into C-H Bonds." Chemical Reviews, 110(2), 704–724. Link
Sources
Technical Support Center: Asymmetric Synthesis of Bicyclo[3.2.1]octane Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Catalyst Selection & Process Optimization
System Overview & Architecture
The bicyclo[3.2.1]octane scaffold is a privileged core structure found in bioactive diterpenoids (e.g., ent-kaurene), neuroactive alkaloids (e.g., gelsemine), and viral inhibitors (e.g., platensimycin). Asymmetric construction of this bridged system presents unique "stereochemical stress points" that frequently lead to racemization or diastereomeric scrambling.
This guide addresses the three primary catalytic disconnects used to access this architecture:
-
Rhodium(II)-Catalyzed [4+3] Cycloadditions (Davies Protocol)
-
Organocatalytic Desymmetrization/Domino Cascades (Michael-Henry/Aldol)
-
Transition-Metal Catalyzed Cycloisomerizations (Pd/Au)
Troubleshooting Module: Rhodium(II)-Catalyzed [4+3] Cycloadditions
Context: This is the most direct route to 8-oxabicyclo[3.2.1]octane and tropane frameworks. It relies on the decomposition of vinyldiazoacetates by chiral dirhodium tetracarboxylates.
Issue 1: Low Enantioselectivity (<80% ee) in Tropane Synthesis
User Report: "I am using Rh2(S-DOSP)4 for the reaction between a vinyldiazoacetate and an N-Boc pyrrole, but ee is stuck at 75%."
Root Cause Analysis: While Rh2(S-DOSP)4 is a workhorse for cyclopropanation, it lacks the steric bulk required to enforce facial selectivity in the [4+3] manifold, specifically during the Cope rearrangement step. The "prolinate" ligand class is often insufficient for bulky bicyclic formations.
Corrective Action: Switch to the adamantyl-substituted catalyst Rh2(S-PTAD)4 .
-
Mechanism: The adamantyl group creates a deep chiral pocket that rigidly orients the carbenoid intermediate. This forces the approaching diene (pyrrole/furan) to attack from the least hindered trajectory, maximizing the energy difference between diastereomeric transition states.
-
Protocol Adjustment:
-
Replace Rh2(S-DOSP)4 with Rh2(S-PTAD)4 (1 mol%).
-
Maintain temperature at -78 °C to suppress non-catalyzed background reactions.
-
Solvent: Use hexanes or 2,2-dimethylbutane (non-coordinating solvents enhance carbenoid electrophilicity).
-
Issue 2: Competitive Diazo Dimerization (Maleate/Fumarate Formation)
User Report: "My yield is low (30%), and I see significant peaks corresponding to the diazo homocoupling product."
Root Cause Analysis: The concentration of the diazo precursor is too high relative to the catalyst turnover rate. If the metal-carbene cannot find a diene trap immediately, it reacts with a second molecule of diazo compound.
Corrective Action: Implement Syringe Pump Addition .
-
Standard: Dissolve the vinyldiazoacetate in the reaction solvent (0.1 M) and add it to the catalyst/diene mixture over 2–4 hours.
-
Stoichiometry: Ensure the diene (furan/pyrrole) is in excess (3–5 equivalents) if it is inexpensive. If the diene is valuable, use 1.2 equiv and accept slightly lower yields to conserve material.
Visualizing the Mechanism (DOT)
Caption: Figure 1. The Davies [4+3] cycloaddition pathway.[1] Controlling the Carbenoid -> Cyclopropane step via slow addition prevents dimerization.
Troubleshooting Module: Organocatalytic Domino Reactions
Context: Construction of highly substituted bicyclo[3.2.1]octanes (often with 4+ stereocenters) using Michael-Henry or Michael-Aldol cascades. Common substrates are cyclohexane-1,2-diones and nitroalkenes.[2]
Issue 3: Poor Diastereoselectivity (dr < 2:1)
User Report: "I am obtaining the product in high yield using a standard proline catalyst, but it's a 1:1 mixture of diastereomers."
Root Cause Analysis: Proline operates via enamine catalysis but lacks the "bifunctional" clamp necessary to orient the nitroalkene acceptor rigidly relative to the enolate. In bicyclic formation, remote stereocontrol is critical.
Corrective Action: Switch to a Bifunctional Cinchona Alkaloid-derived Thiourea (e.g., Quinine-derived thiourea).
-
Why? The quinuclidine nitrogen activates the nucleophile (dione) via general base catalysis, while the thiourea moiety hydrogen-bonds to the nitro group of the electrophile. This "dual activation" locks the transition state geometry.
-
Expected Outcome: dr > 10:1 and ee > 90%.
Issue 4: Reaction Stalls / Solubility Issues
User Report: "The reaction precipitates out and stops at 50% conversion."
Root Cause Analysis: Bicyclo[3.2.1] products are often crystalline and non-polar, while the starting diones are polar. The catalyst (thiourea) requires a specific polarity window to maintain H-bonding without aggregating.
Corrective Action:
-
Solvent: Avoid pure non-polar solvents (like Toluene) if precipitation occurs. Use a mixture of Toluene/CH2Cl2 (4:1) or pure THF .
-
Additives: Add 5–10 mol% of a weak acid (e.g., benzoic acid) if using an aminocatalyst. This facilitates the proton transfer steps in the catalytic cycle without quenching the base.
Catalyst Selection Matrix
Use this table to select the starting catalyst based on your specific substrate class.
| Substrate Class | Target Scaffold | Recommended Catalyst | Mechanism | Critical Parameter |
| Vinyldiazoacetate + Furan | 8-oxabicyclo[3.2.1]octane | Rh2(S-PTAD)4 | Metal-Carbenoid [4+3] | Slow addition of diazo |
| Cyclohexane-1,2-dione + Nitroalkene | Bicyclo[3.2.1]octan-8-one | Quinine-thiourea | Michael-Henry Cascade | H-bonding (Solvent choice) |
| Enynes (1,6-enynes) | Bicyclo[3.2.1]octene | (S)-BINAP-Au(I) | Cycloisomerization | Cationic Au generation (AgSbF6) |
| Cyclohexenone + Enal | Bicyclo[3.2.1]octane | Jorgensen-Hayashi | Michael-Aldol | Water exclusion |
Experimental Protocol: Rh-Catalyzed Synthesis of Tropanes
Objective: Synthesis of 8-azabicyclo[3.2.1]octane from methyl vinyldiazoacetate and N-Boc pyrrole.
Reagents:
-
Methyl vinyldiazoacetate (1.0 equiv)
-
N-Boc pyrrole (4.0 equiv)
-
Rh2(S-PTAD)4 (0.01 equiv / 1 mol%)
-
2,2-Dimethylbutane (0.1 M concentration relative to diazo)
Step-by-Step:
-
Catalyst Prep: Flame-dry a round-bottom flask under Argon. Add Rh2(S-PTAD)4 and N-Boc pyrrole. Dissolve in 50% of the total volume of 2,2-dimethylbutane.
-
Temperature Control: Cool the mixture to -78 °C (Dry ice/acetone bath).
-
Addition: Dissolve methyl vinyldiazoacetate in the remaining solvent. Load into a gas-tight syringe.
-
Execution: Add the diazo solution dropwise via syringe pump over 3 hours .
-
Note: Faster addition leads to diazo dimerization.
-
-
Workup: Allow the reaction to warm to room temperature naturally over 2 hours. Concentrate in vacuo.
-
Purification: Flash chromatography (Silica gel, Hexanes/EtOAc 9:1).
Validation Check:
-
1H NMR: Look for the disappearance of the diazo peak (~5 ppm) and the appearance of bridgehead protons (typically 4.0–4.5 ppm).
-
Chiral HPLC: Use a Chiralcel OD-H column to verify ee (Target: >90%).
References
-
Reddy, R. P., & Davies, H. M. L. (2007).[3] Asymmetric Synthesis of Tropanes by Rhodium-Catalyzed [4+3] Cycloaddition.[1][3] Journal of the American Chemical Society, 129(34), 10312–10313.[3] Link
-
Pelicciano, T. S., et al. (2013). Organocatalytic asymmetric domino Michael-Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones. Chemical Communications, 49(22), 2219–2221.[4] Link
-
Li, Q., et al. (2023).[5][6] Enantioselective Synthesis of Bicyclo[3.2.1]octadienes via Palladium-Catalyzed Intramolecular Alkene-Alkyne Coupling.[6][7] Angewandte Chemie International Edition, 62, e202313854. Link
-
Tobal, I. E., et al. (2018).[8] Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1039.[8] Link
Sources
- 1. 182. Asymmetric Synthesis of Tropanes by Rhodium-Catalyzed [4 + 3] Cycloaddition - The Davies Group [scholarblogs.emory.edu]
- 2. Enantioselective synthesis of bicylco[3.2.1]octan-8-ones using a tandem Michael-Henry reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of tropanes by rhodium-catalyzed [4 + 3] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organocatalytic asymmetric domino Michael-Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
solvent effects on the cyclization to form the bicyclo[3.2.1]octane framework
Current Status: Online 🟢 Ticket Volume: High Topic: Bicyclo[3.2.1]octane Framework Synthesis
Welcome to the Technical Support Center
User: Research Scientist / Medicinal Chemist Subject: Troubleshooting Solvent Effects in Bicyclo[3.2.1]octane Formation
As a Senior Application Scientist, I understand that the bicyclo[3.2.1]octane scaffold—central to bioactive diterpenoids like gibberellins, kauranes, and pharmaceuticals—is notoriously difficult to close. The strain energy and steric congestion often lead to stalled reactions or unwanted rearrangements.
This guide is not a textbook; it is a troubleshooting manual . We will address the three most common "Failure Modes" where solvent choice is the silent killer.
Quick Diagnostic: Select Your Reaction Class
Before proceeding, identify your methodology to determine the relevant solvent parameters.
Figure 1: Diagnostic tree for selecting the correct solvent strategy based on reaction mechanism.
Ticket #001: Mn(OAc)₃ Radical Cyclization Stalled or Low Yield
Symptom: You are attempting an oxidative free-radical cyclization (e.g.,
Root Cause: In standard Acetic Acid (AcOH), the Mn(III) species is an oxidant. However, if the cyclized radical intermediate is too stable or sterically hindered, it may fail to undergo the final oxidative elimination to the alkene. Furthermore, solubility issues with the Mn(III)-enolate complex can retard the rate.
The Fix: The "Ethanol Switch" Switching or mixing the solvent with Ethanol (EtOH) changes the termination step from oxidative (elimination) to reductive (hydrogen atom transfer).
Technical Protocol:
-
Standard: AcOH,
C. Mechanism: Oxidation Cyclization Oxidation Elimination. -
Modification: Use EtOH (absolute).
-
Mechanism Shift: EtOH acts as a hydrogen atom donor. The primary radical formed after cyclization abstracts H• from EtOH (forming the
-hydroxyethyl radical, which Mn(III) then oxidizes to acetaldehyde).
Comparative Data: Solvent Effect on Yield Reference Reaction: Cyclization of enol ethers to gibberellic acid precursors.[1]
| Solvent System | Termination Mechanism | Yield of Bicyclo[3.2.1] | Primary Side Product |
| AcOH (Glacial) | Oxidative Elimination | < 10% | Polymer / Acetate Trapping |
| EtOH (Absolute) | Reductive (H-Abstraction) | 55-70% | Reduced Alkane |
| MeOH | Reductive | 40-50% | Methyl Ether Trapping |
Expert Insight: "Ethanol complements the typical solvent, acetic acid...[1] Cyclization of enol ether to gibberellic acid intermediate is successful in ethanol, but not in acetic acid."[1] — Snider, B. B. et al. [1]
Ticket #002: Poor Diastereoselectivity in [4+3] Cycloadditions
Symptom: You are reacting a diene (e.g., furan or cyclopentadiene) with an oxyallyl cation to form the bicyclo[3.2.1] framework.[2] You observe a mixture of endo and exo isomers, or low conversion due to cation decomposition.
Root Cause: Oxyallyl cations are distinct zwitterionic species. In standard solvents (Ether, THF), the "compact" transition state (leading to endo) competes with the "extended" one. More critically, nucleophilic solvents quench the cation before cyclization.
The Fix: Fluorinated Solvents (TFE / HFIP) Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .
Why it works:
-
H-Bonding: TFE/HFIP are strong Hydrogen Bond Donors (HBD) but poor nucleophiles. They solvate the oxygen of the oxyallyl cation, stabilizing the positive charge density on the carbons without attacking them.
-
Ionizing Power: They facilitate the departure of the leaving group (e.g., halide from
-haloketones) to generate the cation efficiently.
Experimental Workflow:
Figure 2: Role of fluorinated solvents in stabilizing the oxyallyl cation intermediate.
Protocol Adjustment:
-
Old Condition:
in Toluene/THF. -
New Condition: NaI /
in TFE . -
Result: Yield increases from ~40% to >80% due to cation longevity.
Grounding: TFE stabilizes the oxyallyl cation, preventing side reactions and enhancing the electrophilicity required for the attack on the diene [2].
Ticket #003: Cationic Rearrangement (Wagner-Meerwein) Issues
Symptom: You are attempting an acid-catalyzed transannular cyclization (e.g., from a cyclooctane precursor) to form the bicyclo[3.2.1] core. You isolate the bicyclo[2.2.2]octane isomer or a Ritter reaction product (acetamide).
Root Cause: The bicyclo[3.2.1]octane cation is often in equilibrium with the bicyclo[2.2.2]octane cation.
-
Acetonitrile (MeCN): Acts as a nucleophile. If you use MeCN, the cation will be trapped to form an amide (Ritter reaction) rather than cyclizing/rearranging.
-
Thermodynamic Control: The [3.2.1] system is generally more stable than [2.2.2] (approx 4-5 kcal/mol), but kinetic traps prevent reaching equilibrium.
The Fix: Non-Nucleophilic, Polar Medium Switch to Dichloromethane (DCM) or Nitromethane . Avoid MeCN or unbuffered alcohols.
| Solvent | Nucleophilicity | Dielectric Constant | Outcome |
| Acetonitrile | Moderate | 37.5 | Failure: Traps cation (Ritter Reaction) |
| Methanol | High | 33.0 | Failure: Forms Methyl Ether |
| DCM | Low | 8.9 | Success: Allows skeletal rearrangement |
| Benzene | Low | 2.3 | Slow: Poor solubility of acid catalysts |
Expert Tip: If the rearrangement is sluggish in DCM, add LiClO₄ (Lithium Perchlorate) to increase the ionic strength ("Salt Effect") without adding nucleophilicity, effectively mimicking a polar solvent environment.
References
-
Solvent effects on manganese(III)-based oxidative free-radical cyclizations: ethanol and acetic acid. Snider, B. B. et al.[1] (Brandeis University).[1] 1
-
[4 + 3] Cycloaddition Reactions: Oxyallyl Cation Generation. Organic Reactions / Illinois.edu. 3
-
Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations. Snider, B. B. 4
-
Synthesis of Functionalized Bicyclo[3.2.1]octanes. Chemical Reviews. 5
Sources
Validation & Comparative
Comparative Guide: Bicyclo[3.2.1]octane vs. Bicyclo[2.2.2]octane Scaffolds in Drug Design
[1]
Executive Summary
For medicinal chemists, the choice between bicyclo[2.2.2]octane (BCO[222]) and bicyclo[3.2.1]octane (BCO[321]) is rarely arbitrary; it is a strategic decision governing exit vector geometry , solubility , and metabolic stability .
-
BCO[222] is the "gold standard" saturated bioisostere for the para-phenyl ring, offering a rigid, linear 1,4-substitution pattern (
) and high lipophilicity. However, it suffers from high lattice energy (poor solubility) and metabolic liability at the bridgehead. -
BCO[321] acts as a "thermodynamic sink." It is less strained, less symmetrical (
), and offers non-linear exit vectors (approx.[1] ), making it ideal for breaking crystal packing and fine-tuning receptor fit when a linear spacer fails.[1]
Part 1: Structural & Geometric Analysis
Symmetry and Strain Energy
The fundamental difference lies in their topology and resulting strain.
-
Bicyclo[2.2.2]octane (
): This molecule is highly symmetric.[1] However, this symmetry comes at a cost. The three ethano-bridges force the structure into a perfectly eclipsed conformation , creating significant torsional strain. -
Bicyclo[3.2.1]octane (
): This isomer is the thermodynamic product.[1] It relieves the torsional strain of the [2.2.2] system by adopting a chair-like conformation in the six-membered ring segment.[1]
Key Insight: Under thermodynamic control (e.g., Lewis acid catalysis), the [2.2.2] system will rearrange to the [3.2.1] system. This is a critical consideration for synthetic route planning—avoid conditions that facilitate carbocation migration if you strictly need the [2.2.2] core.[1]
Exit Vectors and Bioisosterism
In Structure-Based Drug Design (SBDD), these scaffolds are defined by the angle of their substituents.[1]
| Feature | Bicyclo[2.2.2]octane | Bicyclo[3.2.1]octane |
| Symmetry | High ( | Lower ( |
| Exit Vector (Disubstituted) | Linear ( | Angular / Kinked |
| Primary Bioisostere For | para-Phenyl ring | meta-Phenyl / 1,3-Cyclohexane |
| Torsional Strain | High (Eclipsed) | Low (Staggered/Chair) |
| Lattice Energy (MP) | High (168–170 °C) | Lower (133–134 °C) |
Visualization: Structural Decision Tree
The following diagram illustrates the decision logic for selecting between these scaffolds based on medicinal chemistry needs.
Figure 1: Decision matrix for selecting bicyclic scaffolds in lead optimization.[1]
Part 2: Physicochemical Performance
Solubility and Melting Point
A common failure mode for BCO[222] derivatives is poor aqueous solubility . The high symmetry allows efficient crystal packing (high lattice energy), which opposes dissolution.
-
Data Point: Parent BCO[222] melts at 168–170 °C , whereas the isomeric BCO[321] melts at 133–134 °C .
-
Application: If a BCO[222] drug candidate is insoluble, switching to BCO[321] (or the related bicyclo[1.1.1]pentane) often improves solubility by "breaking" the crystal lattice symmetry while maintaining bulk lipophilicity.
Metabolic Stability
BCO[222] is a "grease ball" with exposed bridgehead carbons.[1] These positions are prone to CYP450-mediated hydroxylation.[1]
-
BCO[222]: Bridgehead hydroxylation is the primary clearance pathway.
-
BCO[321]: While still lipophilic, the bridgehead environments are distinct (C1 vs C5), offering different steric protection profiles.
Part 3: Synthetic Interconversion (The Rearrangement)[1]
One of the most chemically significant relationships between these two systems is the acid-catalyzed rearrangement .[1] Under thermodynamic control, the strained [2.2.2] system rearranges to the [3.2.1] system via a carbocation intermediate (Whitlock's mechanism).[1]
Mechanism of Action
The rearrangement is driven by the relief of torsional strain. A bridgehead carbocation on the [2.2.2] system undergoes a 1,2-alkyl shift to form the [3.2.1] skeleton.[1]
Figure 2: The thermodynamic rearrangement pathway from [2.2.2] to [3.2.1].
Part 4: Experimental Protocols
Protocol A: Synthesis of Bicyclo[3.2.1]octan-3-one via Rearrangement
Context: This protocol demonstrates the thermodynamic preference for the [3.2.1] system. It utilizes concentrated sulfuric acid to induce the rearrangement of a [2.2.2]-derived precursor (or 3-chlorobicyclo[3.2.1]oct-2-ene, which is chemically accessible from [2.2.2] precursors).[1]
Objective: Isolate the thermodynamically stable BCO[321] ketone.
Reagents:
-
3-chlorobicyclo[3.2.1]oct-2-ene (or BCO[2.2.2] precursor)[1]
-
Concentrated Sulfuric Acid (
, 98%)[1] -
Ice/Water[1]
-
Diethyl Ether[1]
-
Magnesium Sulfate (
)[1]
Step-by-Step Methodology:
-
Setup: Place a magnetic stirring bar in a 300-mL round-bottomed flask. Charge with 100 mL of concentrated sulfuric acid .
-
Cooling: Cool the flask in an ice bath to 0–5 °C.
-
Addition: Add 9.0 g (0.63 mol) of the substrate (e.g., 3-chlorobicyclo[3.2.1]oct-2-ene) in one portion. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm slowly to room temperature over 4 hours . Stir continuously overnight (12–16 hours). The acid acts as both solvent and catalyst, facilitating the cation migration and hydration.
-
Quench: Pour the resulting dark solution carefully onto 200 g of crushed ice with vigorous stirring.
-
Extraction: Once the ice has melted, extract the aqueous mixture with Diethyl Ether (3 x 100 mL) .
-
Wash & Dry: Combine ether layers. Wash with water (50 mL) and saturated brine (50 mL).[1] Dry over anhydrous
.[1] -
Purification: Remove solvent via rotary evaporation. The crude product can be purified by sublimation (bath temp 70 °C at 15 mmHg) to yield bicyclo[3.2.1]octan-3-one as colorless crystals (MP: ~137 °C).[1]
Validation Point: The high melting point and specific IR carbonyl stretch (~1710 cm⁻¹) confirm the [3.2.1] ketone structure, distinct from the [2.2.2] isomer.[1]
References
-
PharmaBlock. (2023).[1] Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring. Retrieved from [1]
-
Organic Syntheses. (1971).[1] Bicyclo[3.2.1]octan-3-one.[1] Org. Synth. 1971, 51, 60. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). Bicyclo[2.2.2]octane Thermochemistry Data. Retrieved from [1]
-
Royal Society of Chemistry. (2018).[1] Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules 2018, 23(5), 1039. Retrieved from [1]
-
BenchChem. (2025).[1][2] Comparative Guide to Lewis Acid Catalysts in Bicyclo[2.2.2]octenone Synthesis. Retrieved from [1]
A Comparative Guide to Bicyclo[3.2.1]octane-1,5-dicarboxylic Acid in High-Performance Polymers
Introduction: The Quest for Rigid Bio-based Monomers in Polymer Science
In the pursuit of advanced polymeric materials with enhanced thermal and mechanical properties, researchers are increasingly turning to bio-inspired and rigid monomeric building blocks. The incorporation of bicyclic structures into polymer backbones is a well-established strategy to impart stiffness, increase glass transition temperatures (Tg), and improve dimensional stability.[1] While significant research has focused on bicyclic diols such as isosorbide, the exploration of their dicarboxylic acid counterparts remains a promising, yet less-traveled, avenue. This guide provides a comprehensive technical overview of Bicyclo[3.2.1]octane-1,5-dicarboxylic acid, a unique bicyclic diacid, and its potential to elevate polymer performance. We will objectively compare its projected attributes with established alternatives, supported by data from structurally similar compounds and provide detailed experimental protocols for its application in polymer synthesis and characterization.
This compound: A Monomer of Interest
This compound is a saturated bicyclic compound featuring two carboxylic acid functionalities at the bridgehead positions. This rigid, three-dimensional structure is anticipated to restrict segmental motion when incorporated into a polymer chain, thereby influencing the material's macroscopic properties.
Synthesis and Availability
While detailed synthetic routes are documented in chemical literature, for practical research and development, this compound and its dimethyl ester derivative are commercially available from suppliers such as Sigma-Aldrich and Achmem.[2][3] The availability of the dimethyl ester is particularly advantageous for melt polycondensation, a widely used industrial process for polyester synthesis.
The exploration of bio-based production routes for dicarboxylic acids is a burgeoning field, with significant progress in yeast-based fermentation and enzymatic conversions of fatty acids.[4][5][6][7] Although a direct bio-based synthesis for this compound is not yet established, its structural motifs are found in various natural products, suggesting potential future biosynthetic pathways.
Comparative Performance Analysis: A Data-Driven Perspective
Direct experimental data on polymers derived from Bicyclo[3..2.1]octane-1,5-dicarboxylic acid is limited in publicly available literature. However, by examining polymers synthesized from structurally analogous bicyclic diacids, we can project its performance characteristics in comparison to conventional linear and aromatic diacids.
Projected Impact on Thermal Properties
The introduction of rigid bicyclic units into a polymer backbone is known to significantly increase the glass transition temperature (Tg). For instance, polyimides synthesized with bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride exhibit high glass transition temperatures, ranging from 272 to 355 °C.[8][9] Similarly, polyesters containing the bicyclo[2.2.2]octane ring system have been shown to form thermotropic liquid crystalline phases, indicating a high degree of chain rigidity and thermal stability.[10]
Based on these precedents, it is hypothesized that the incorporation of this compound into polyesters and polyamides will lead to a notable increase in Tg compared to their counterparts made with linear aliphatic diacids like adipic acid or sebacic acid. This enhancement in thermal stability would make these materials suitable for applications requiring high-temperature resistance.
Anticipated Effects on Mechanical Properties
The rigidity of the bicyclo[3.2.1]octane moiety is expected to translate into enhanced mechanical strength and modulus. The restricted chain mobility can lead to a higher tensile strength and stiffness. Studies on copolymers of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl ether have demonstrated that increasing the concentration of the bicyclic monomer leads to an increase in both flexural and tensile modulus.[11] We can infer a similar trend for polymers containing this compound.
However, this increased rigidity may also result in reduced ductility and impact strength. The extent of this trade-off will depend on the overall polymer architecture, including the choice of the co-monomer (diol or diamine) and the degree of crystallinity.
Comparative Data Summary
The following table provides a comparative summary of the expected performance of polymers derived from this compound against common alternatives. The data for the bicyclic diacid are projections based on structurally similar compounds.
| Property | This compound (Projected) | Adipic Acid (Linear Aliphatic) | Terephthalic Acid (Aromatic) |
| Glass Transition Temp. (Tg) | High | Low | High |
| Tensile Strength | High | Moderate | High |
| Tensile Modulus | High | Low | High |
| Flexibility | Low | High | Low |
| Bio-based Potential | High | Moderate | Low (traditionally) |
Experimental Protocols for Polymer Synthesis and Characterization
To validate the projected performance of this compound, the following experimental protocols are provided as a guide for researchers.
Polyester Synthesis via Melt Polycondensation
This protocol describes the synthesis of a polyester from Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate and a suitable diol (e.g., 1,4-butanediol).
Materials:
-
Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate
-
1,4-butanediol (or other diol)
-
Titanium(IV) butoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
Procedure:
-
Charge the reactor with Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate, 1,4-butanediol (in a molar ratio of 1:1.2 to 1:1.5), and the antioxidant.
-
Purge the reactor with nitrogen and heat to 150-180 °C under a slow nitrogen stream to melt the reactants.
-
Add the catalyst (typically 200-400 ppm based on the weight of the dicarboxylate).
-
Gradually increase the temperature to 200-220 °C while stirring. Methanol will be distilled off as the transesterification reaction proceeds.
-
After the majority of the methanol has been removed (typically 2-3 hours), gradually reduce the pressure to below 1 torr.
-
Increase the temperature to 240-260 °C to facilitate the polycondensation reaction and removal of excess diol.
-
Monitor the viscosity of the melt. The reaction is complete when the desired viscosity is reached (typically after 2-4 hours under vacuum).
-
Extrude the polymer from the reactor under nitrogen pressure and quench in water.
-
Granulate the resulting polyester for further characterization.
Caption: Workflow for polyester synthesis via melt polycondensation.
Polyamide Synthesis via Solution Polymerization
This protocol outlines the synthesis of a polyamide from this compound and a diamine (e.g., hexamethylenediamine).
Materials:
-
This compound
-
Thionyl chloride
-
Hexamethylenediamine (or other diamine)
-
N,N-Dimethylacetamide (DMAc)
-
Pyridine
-
Methanol
Procedure:
-
Acid Chloride Formation: Reflux this compound with an excess of thionyl chloride for 4-6 hours. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the diacid chloride.
-
Polymerization: Dissolve the diacid chloride in anhydrous DMAc. In a separate flask, dissolve an equimolar amount of hexamethylenediamine and pyridine in anhydrous DMAc.
-
Cool the diamine solution to 0 °C in an ice bath.
-
Slowly add the diacid chloride solution to the diamine solution with vigorous stirring under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.
-
Precipitation and Purification: Pour the viscous polymer solution into a large excess of methanol to precipitate the polyamide.
-
Filter the polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polyamide in a vacuum oven at 80 °C until a constant weight is achieved.
Caption: Workflow for polyamide synthesis via solution polymerization.
Polymer Characterization
The following standard techniques are recommended for characterizing the synthesized polymers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester, amide) in the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) in accordance with ASTM D3418 or ISO 11357.[12][13][14][15]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.
-
Tensile Testing: To determine the tensile strength, modulus, and elongation at break according to ISO 527 or ASTM D638.[16][17][18]
-
Flexural Testing: To measure the flexural strength and modulus according to ISO 178.[19][20]
Conclusion and Future Outlook
This compound presents a compelling opportunity for the development of high-performance polymers with enhanced thermal and mechanical properties. While direct experimental data is still emerging, the analysis of structurally similar bicyclic monomers strongly suggests its potential to impart significant rigidity and stability to polymer backbones. The provided experimental protocols offer a clear pathway for researchers to synthesize and characterize novel polyesters and polyamides based on this promising monomer. Future research should focus on a systematic investigation of structure-property relationships by varying the comonomer and polymer architecture. Furthermore, the development of sustainable, bio-based routes to this and other bicyclic dicarboxylic acids will be crucial for their widespread adoption in the creation of next-generation, high-performance, and environmentally responsible materials.
References
-
Plásticos de Lezo. (2025, April 3). ISO Standards for Plastics: Quality, Safety & Sustainability. [Link]
-
Industrial Physics. ISO 527 testing. [Link]
-
Barrus. (2025, June 2). ISO 527 standard: tensile testing guide for plastics. [Link]
-
STEP Lab. ISO 178 - Bending tests on plastics. [Link]
-
TA Instruments. THERMAL APPLICATIONS NOTE ASTM Thermal Methods. [Link]
-
ASTM International. (2021, September 17). D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. [Link]
-
ASTM D3418. DSC Test for Determining Thermal Properties of Polymer Materials. [Link]
-
National Institutes of Health. Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. [Link]
-
ASTM International. (2012, September 15). D3418 − 12´1 - Standard Test Method for - Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry1. [Link]
- Google Patents. US5026821A - Polymers of citric acid and diamines, a process for their preparation and their uses, in particular as carriers of drugs.
-
National Institutes of Health. Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC. [Link]
-
ASTM International. (2021, September 1). Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry1. [Link]
-
KOPS. Long-chain linear C9 and C23 Monomers and Polycondensates from unsaturated fatty acid esters. [Link]
-
Terrific Science. 9 Condensation Polymerization: Preparation of Nylon 6/10. [Link]
-
LibreTexts. (2020, June 26). 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. [Link]
-
ResearchGate. (2025, August 10). Recent progress on bio-based production of dicarboxylic acids in yeast. [Link]
-
RSC Publishing. Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. [Link]
-
MDPI. (2018, April 28). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. [Link]
-
RSC Publishing. Preparation, characterization, and bio-degradation studies of high-performance bio-based polyimides based on bicyclic diamines derived from citric acid. [Link]
-
Scribd. 1 Step Polymerization | PDF. [Link]
-
ResearchGate. (2024, November 7). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. [Link]
-
RSC Publishing. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. [Link]
-
National Institutes of Health. Synthesis and Reactivity of Bicyclo[3.2.1]Octanoid- Derived Cyclopropanes - PMC. [Link]
-
RSC Publishing. Expedient synthesis of bicyclo[3.2.1]octanes and bicyclo[3.3.1]nonanes via the double Michael addition to cyclic dienones. [Link]
-
SlideShare. (2023, September 13). Chapter 2: General Methods for preparing Polymers. [Link]
-
MDPI. (2014, April 25). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. [Link]
-
ACS Publications. Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry | Chemical Reviews. [Link]
-
MDPI. Poly-2,3- and 2,7-Bicyclo[2.2.1]hept-2-enes: Preparation and Structures of Polynorbornenes. [Link]
-
ResearchGate. (2025, August 6). Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts and Successive Chain Extension. [Link]
-
ACS Publications. (2023, February 6). High-Performance Thermoplastics from a Unique Bicyclic Lignin-Derived Diol | ACS Sustainable Chemistry & Engineering. [Link]
-
Thünen-Institut. en: Biobased Dicarboxylic Acids. [Link]
-
Nagoya Institute of Technology. (2006, January 15). Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. [Link]
-
PubMed. (2006, January 15). Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. [Link]
-
Synthonix, Inc. bicyclo[3.2.1]octane-3-carboxylic acid - [B60221]. [Link]
-
Semantic Scholar. (1988, April 1). Thermotropic Copolyesters Containing the Bicyclo [2.2.2]Octane Ring System. [Link]
-
Amanote Research. (2018, July 24). (PDF) Advances in Bio-Based Production of Dicarboxylic. [Link]
-
Fraunhofer-Publica. Biotechnological production of bio-based long-chain dicarboxylic acids with oleogenious yeasts. [Link]
-
The Essential Chemical Industry. Polyesters. [Link]
-
ResearchGate. (2025, August 5). Physico-mechanical properties of a copolymer of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl ether and tris-exo,exo-(5-norbornene-2,3-dicarboximidoethyl)amine. [Link]
-
MDPI. (2024, May 2). Synthesis and Properties of Photocurable Polymers Derived from the Polyesters of Glycerol and Aliphatic Dicarboxylic Acids. [Link]
-
Chem-Impex. Bicyclo[2.2.2]Octane-1,4-Dicarboxylic Acid. [Link]
-
ACS Publications. Synthesis of bicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylic 2,3:5,6-dianhydrides. [Link]
-
PubChem. Bicyclo[2.2.1]heptane-2-carboxylic acid | C8H12O2 | CID 79113. [Link]
-
MDPI. Special Issue “Synthesis, Properties and Applications of Polymers”. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | 110371-23-8 [sigmaaldrich.com]
- 3. achmem.com [achmem.com]
- 4. Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Advances in Bio-Based Production of Dicarboxylic [research.amanote.com]
- 7. Biotechnological production of bio-based long-chain dicarboxylic acids with oleogenious yeasts [publica.fraunhofer.de]
- 8. Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. store.astm.org [store.astm.org]
- 13. en.usb-lab.com [en.usb-lab.com]
- 14. apandales4.wordpress.com [apandales4.wordpress.com]
- 15. img.antpedia.com [img.antpedia.com]
- 16. ISO Standards for Plastics: Quality, Safety & Sustainability [plasticoslezo.com]
- 17. industrialphysics.com [industrialphysics.com]
- 18. ISO 527 standard: tensile testing guide for plastics - Barrus [barrus-testing.com]
- 19. measurlabs.com [measurlabs.com]
- 20. ISO 178 - Bending tests on plastics - STEP Lab [step-lab.com]
Spectroscopic Analysis for Confirming the Structure of Bicyclo[3.2.1]octane Derivatives
Executive Summary
The bicyclo[3.2.1]octane skeleton is a privileged scaffold in drug discovery, forming the core of tropane alkaloids (e.g., atropine, cocaine) and numerous synthetic viral inhibitors. The primary analytical challenge in this system is distinguishing between endo and exo isomers and confirming the bridgehead connectivity.
This guide provides a technical comparison of spectroscopic methods for structural elucidation, prioritizing Nuclear Magnetic Resonance (NMR) as the primary tool due to its sensitivity to stereochemical environments in solution. It establishes a self-validating protocol combining scalar coupling analysis (
Comparative Analysis of Spectroscopic Methods
The following table contrasts the three primary modalities used for structural confirmation.
| Feature | NMR (1D & 2D) | X-Ray Crystallography | Mass Spectrometry (MS) |
| Primary Utility | Stereochemistry (Endo/Exo), Dynamics, Connectivity | Absolute Configuration, Bond Lengths | Molecular Formula, Fragmentation Fingerprint |
| Sample State | Solution (CDCl₃, DMSO-d₆, etc.) | Solid Crystal (Single Crystal required) | Gas Phase (Ionized) |
| Stereo-Specificity | High (via NOESY & | Definitive (Gold Standard) | Low (Isomers often yield identical mass) |
| Sample Requirement | 1–10 mg (non-destructive) | Crystal growing is the bottleneck | < 1 µg (destructive) |
| Turnaround Time | Hours | Days to Weeks (crystallization dependent) | Minutes |
| Key Limitation | Signal overlap in complex derivatives | Cannot analyze flexible solution conformers | Poor at distinguishing diastereomers |
The Primary Tool: NMR Spectroscopy
NMR is the "workhorse" for this scaffold. The rigid bicyclic framework imposes strict geometric constraints, making the Karplus equation highly predictive for scalar couplings.
1H NMR: The "Karplus" Test for Endo/Exo Assignment
The most critical diagnostic signal is the coupling between the bridgehead proton (H1/H5) and the proton at the adjacent position (H2/H4) .
-
Exo-Protons (Endo-Substituent): The dihedral angle between the bridgehead proton (H1) and the exo-proton (H2-exo) is approximately 0–20° .
-
Result: Large coupling constant, typically
.
-
-
Endo-Protons (Exo-Substituent): The dihedral angle between H1 and the endo-proton (H2-endo) is approximately 80–90° .
-
Result: Minimal coupling, typically
. This often appears as a singlet or a broadened peak.
-
Expert Insight: If the signal for the proton at C2 appears as a doublet with
, the proton is exo , meaning your substituent is endo . If it appears as a singlet, the proton is endo , meaning your substituent is exo .
Long-Range "W" Coupling
In rigid bicyclo[3.2.1] systems, a characteristic "W-coupling" (
-
H2-exo and H4-exo (if the bridge is unsubstituted).
-
H-anti (bridge, C8) and H2/H4-endo .
13C NMR: The Gamma-Gauche Effect
The bridge carbon (C8) serves as a sensitive probe for substituents at C2/C4.
-
Endo-Substituents: Steric compression between the substituent and the C8 bridge causes an upfield shift (shielding) of the C8 signal due to the
-gauche effect. -
Exo-Substituents: Lack this compression, resulting in a relatively downfield C8 signal.
Secondary Tool: Mass Spectrometry
While MS cannot easily distinguish stereoisomers, the fragmentation patterns of bicyclo[3.2.1]octanes are distinct.
-
Retro-Diels-Alder (RDA): The system often undergoes RDA-type fragmentation, ejecting an ethylene bridge (loss of 28 Da).
-
Tropylium Ion Formation: Aromatic derivatives may rearrange to form stable tropylium cations (
91). -
Bridge Loss: Loss of the one-carbon bridge (C8) is less common but diagnostic if observed.
Experimental Protocol: Structure Elucidation Workflow
This protocol outlines a self-validating path to confirm the structure of a synthesized bicyclo[3.2.1]octane derivative.
Step 1: 1D Proton Screening
-
Acquire a high-resolution 1H NMR spectrum (minimum 400 MHz, ideally 600 MHz).
-
Identify the Bridgehead Protons (H1/H5) . These are typically broad multiplets around 2.0–3.0 ppm.
-
Locate the proton
to your substituent (e.g., H2). -
Measure
:-
If
H is Exo Substituent is Endo . -
If
H is Endo Substituent is Exo .
-
Step 2: Connectivity via 2D NMR (COSY & HSQC)
-
HSQC: Correlate protons to their attached carbons. This separates the CH (bridgehead), CH₂ (bridge), and CH (substituted) signals.
-
COSY: Trace the spin system from H1
H2 H3. This confirms the regiochemistry (i.e., is the substituent at C2, C3, or C6?).
Step 3: Stereochemical Confirmation (NOESY)
-
Run a NOESY (or ROESY for mid-sized molecules) experiment with a mixing time of 500–800 ms.
-
Look for Cross-Peaks:
-
Endo-Substituent Check: If the substituent is Endo, the Exo-Proton at that position should show a strong NOE correlation to the Bridgehead Proton (H1) .
-
Exo-Substituent Check: If the substituent is Exo, the Endo-Proton will be spatially distant from the bridgehead but may show NOE to the Bridge Protons (H8) .
-
Step 4: Final Validation
-
Compare the calculated
-values and NOE data. If they contradict, consider conformational flexibility (boat vs. chair) or consult X-ray crystallography.
Visualization of Logic Flow
The following diagram illustrates the decision tree for assigning the stereochemistry of a substituent at the C2 position.
Figure 1: Decision logic for stereochemical assignment of C2-substituted bicyclo[3.2.1]octanes using 1H NMR coupling constants and NOESY data.
References
-
Stothers, J. B., & Tan, C. T. (1977). 13C nuclear magnetic resonance studies. 64. The 13C spectra of a variety of bicyclo[3.2.1]octanols. Canadian Journal of Chemistry. Link
-
Jefford, C. W., Waegell, B., & Ramey, K. (1965). The Stereochemistry of the Bicyclo[3.2.1]octane System. IV. Some Long-Range Couplings of Vinyl and Allylic Protons.[1][2] Journal of the American Chemical Society. Link
-
Lippmaa, E., Pehk, T., Belikova, N. A., et al. (1976). Carbon-13 chemical shifts of bicyclo[3.2.1]octane and bicyclo[2.2.1]heptane derivatives. Organic Magnetic Resonance. Link
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure Guides. Link
-
Reich, H. J. (2025). 1H-NMR Coupling Constants. University of Wisconsin-Madison / Organic Chemistry Data. Link
Sources
The Bicyclo[3.2.1]octane Scaffold: A Comprehensive Evaluation of Rigidity in Modern Drug Discovery and Beyond
In the landscape of contemporary drug discovery and materials science, the rational design of molecular frameworks is paramount to achieving desired biological activity and material properties. Among the myriad of structural motifs, saturated bicyclic systems have garnered significant attention for their ability to impart conformational rigidity, a key attribute in optimizing ligand-target interactions and defining three-dimensional molecular shape. The bicyclo[3.2.1]octane scaffold, a recurring motif in numerous natural products and pharmaceutically active compounds, stands out for its unique blend of stability and pre-organized geometry.[1][2][3] This guide provides an in-depth, objective comparison of the bicyclo[3.2.1]octane scaffold's rigidity against other commonly employed cyclic and bicyclic systems, supported by experimental data and detailed analytical protocols.
The Strategic Imperative for Rigidity
Molecular flexibility, while beneficial for traversing biological membranes, can be a significant impediment to achieving high binding affinity and selectivity for a biological target. A flexible molecule must pay a greater entropic penalty upon binding, as it transitions from a multitude of solution-phase conformations to a single, bioactive conformation. By employing rigid scaffolds, medicinal chemists can "pre-organize" a molecule into a conformation that is complementary to the target's binding site, thereby reducing the entropic cost of binding and potentially enhancing potency.[4] The bicyclic nature of the bicyclo[3.2.1]octane system provides a robust and predictable framework for the precise spatial orientation of functional groups.[5]
Comparative Rigidity Analysis: Bicyclo[3.2.1]octane in Context
To objectively evaluate the rigidity of the bicyclo[3.2.1]octane scaffold, it is essential to compare it with other commonly utilized carbocyclic frameworks. This analysis considers both thermodynamic stability, as an indicator of a scaffold's resistance to deformation, and the energetic barriers to conformational change.
| Scaffold | Structure | Key Rigidity-Related Parameters | Applications/Notes |
| Bicyclo[3.2.1]octane | Relative Stability: Most stable among C8H14 bicyclic isomers.[6] Conformation: Possesses a chair-like six-membered ring and a boat-like five-membered ring.[7] | Found in numerous natural products and is a popular scaffold in medicinal chemistry for its defined vectoral display of substituents.[5][8] | |
| Bicyclo[2.2.2]octane | Relative Stability: 0.70 kcal/mol less stable than bicyclo[3.2.1]octane.[6] Conformation: Highly symmetric, rigid structure with three fused boat-like six-membered rings. | Often used as a rigid linker in supramolecular chemistry and as a bioisostere for a 1,4-disubstituted phenyl ring. | |
| Adamantane | Rotational Energy Barrier: ~6.5 kcal/mol in the solid state. Conformation: A highly rigid, strain-free, cage-like structure composed of three fused cyclohexane chairs. | A quintessential example of a rigid scaffold, used in materials science and as a bulky, lipophilic group in drug design. | |
| Cyclohexane | Ring Inversion Barrier (Chair-Chair): ~10.5 kcal/mol.[9][10] | The archetypal flexible six-membered ring, serving as a fundamental building block in organic chemistry. Its conformational flexibility is often a point of comparison for more rigid systems. | |
| Piperidine | Ring Inversion Barrier: Varies with substitution, but generally in the range of 10-15 kcal/mol.[11][12] | A prevalent nitrogen-containing heterocycle in pharmaceuticals. Its conformational behavior is crucial for its interaction with biological targets. |
Experimental Protocols for Evaluating Scaffold Rigidity
The quantitative assessment of a scaffold's rigidity relies on a combination of experimental techniques and computational modeling. Below are detailed protocols for three key methodologies.
Variable Temperature NMR (VT-NMR) Spectroscopy for Determining Conformational Energy Barriers
Principle: VT-NMR is a powerful technique for quantifying the energy barriers between different conformations of a molecule. By monitoring the changes in the NMR spectrum as a function of temperature, one can determine the rate of conformational exchange and, from that, the activation energy for the process (e.g., ring flipping).
Experimental Workflow:
Single-Crystal X-ray Diffraction for Precise Structural Characterization
Principle: X-ray crystallography provides an atomic-resolution, three-dimensional structure of a molecule in the solid state. This technique is invaluable for unambiguously determining the ground-state conformation of a rigid scaffold and for precisely measuring bond lengths, bond angles, and torsional angles, which can reveal the presence of ring strain.
Experimental Workflow:
Computational Chemistry for Mapping the Potential Energy Surface
Principle: Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, allow for the in-silico exploration of a molecule's conformational landscape. These techniques can be used to calculate the relative energies of different conformers, map the transition states between them, and thus determine the energy barriers to conformational change.
Computational Workflow (DFT-based Conformational Scan):
Applications and Concluding Remarks
The inherent rigidity and well-defined three-dimensional structure of the bicyclo[3.2.1]octane scaffold have made it a privileged motif in the design of bioactive molecules. Its utility is evident in its presence in natural products with potent biological activities and in its application as a conformationally constrained dipeptide isostere in peptidomimetics.[5][8] By restricting the conformational freedom of a molecule, the bicyclo[3.2.1]octane scaffold can lead to enhanced binding affinity, improved selectivity, and more favorable pharmacokinetic properties.
In comparison to more flexible monocyclic systems like cyclohexane and piperidine, the bicyclo[3.2.1]octane framework offers a significant advantage in pre-organizing functional groups for optimal interaction with a biological target. While highly rigid systems like adamantane provide even greater conformational restriction, the bicyclo[3.2.1]octane scaffold offers a more synthetically accessible and versatile platform for derivatization.
The choice of a molecular scaffold is a critical decision in the design of new molecules with specific functions. The bicyclo[3.2.1]octane system, with its superior thermodynamic stability and well-defined conformational properties, represents a powerful tool in the arsenal of medicinal chemists and materials scientists. The experimental and computational protocols outlined in this guide provide a robust framework for the quantitative evaluation of its rigidity and for the rational design of next-generation molecules built upon this remarkable scaffold.
References
-
Rodriguez, S., Uria, U., Reyes, E., Prieto, L., Rodríguez-Rodríguez, M., Carrillo, L., & Vicario, J. L. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19(17), 3763–3775. [Link]
-
Foley, D. A., Tcyrulnikov, S., Slutskever, A., Chen, J. S., & Vedejs, E. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8343–8355. [Link]
-
Foley, D. A., Tcyrulnikov, S., Slutskever, A., Chen, J. S., & Vedejs, E. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8343–8355. [Link]
-
Anet, F. A. L., & Bourn, A. J. R. (1967). Nuclear Magnetic Resonance Study of Rotational Barriers and Conformational Preferences. II. d11‐Cyclohexane. The Journal of Chemical Physics, 46(5), 1577–1585. [Link]
-
University of Wisconsin-Platteville. (n.d.). Simple Conformational Analysis of Cyclic and Bicyclic Compounds. Retrieved from [Link]
-
Li, J., Wang, Y., Wang, Z., & Hou, T. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1205–1217. [Link]
-
Monteiro, M. C., Vale, J. R., & Siopa, F. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(12), 2902–2915. [Link]
-
Gholami, M., Hosseini, S. M., & Zahedi, M. (2011). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Journal of Molecular Structure, 1002(1-3), 52–58. [Link]
-
Li, J., Wang, Y., Wang, Z., & Hou, T. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
-
Li, J., Wang, Y., Wang, Z., & Hou, T. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1205–1217. [Link]
-
St-Jacques, M., & Vaziri, C. (1974). Nuclear magnetic resonance study of ring inversion in cycloheptene. Canadian Journal of Chemistry, 52(20), 3581–3585. [Link]
-
Giger, L., Bolliger, J. L., & Hilvert, D. (2013). Impact of scaffold rigidity on the design and evolution of an artificial Diels-Alderase. Proceedings of the National Academy of Sciences, 110(44), 17732–17737. [Link]
-
Devi, A. S., Singh, N. R., & Singh, W. G. (2018). Computational assessment of the structural analysis of different cyclooctene isomers. Advances in Engineering Research, 178, 21–26. [Link]
-
Rodriguez, S., Uria, U., Reyes, E., Prieto, L., Rodríguez-Rodríguez, M., Carrillo, L., & Vicario, J. L. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19(17), 3763–3775. [Link]
-
Raimondi, W., Goudedranche, S., & Rodriguez, J. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Catalysts, 8(5), 189. [Link]
-
Fay, N., Benbouziyane, C., Kouklovsky, C., & de la Torre, A. (2025). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. Chemistry – A European Journal, 31(e202502441). [Link]
-
Grygorenko, O. O. (2015). Conformational analysis of cycloalkanes. SciSpace. [Link]
-
Burnell, E. E., Diehl, P., & Weber, H. P. (2019). Ring inversion in cyclohexane: a textbook example. Liquid Crystals, 46(11), 1673–1682. [Link]
-
Grygorenko, O. O. (2015). Conformational analysis of cycloalkanes. ResearchGate. [Link]
-
Raimondi, W., Goudedranche, S., & Rodriguez, J. (2018). Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. ResearchGate. [Link]
-
Krishnaswamy, S. (n.d.). Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press. Retrieved from [Link]
-
Sandhya, K. (2021). Conformations of Cycloalkanes. Organic Chemistry: Current Research, 10(8), 240. [Link]
-
Martin, Y. C., & Carl, A. (2008). Topology of cyclo-octane energy landscape. Proceedings of the National Academy of Sciences, 105(45), 17232–17237. [Link]
-
Brinker, U. H., Bespokoev, A. A., Reisenauer, H. P., & Schreiner, P. R. (2012). Conformations and reactions of bicyclo[3.2.1]oct-6-en-8-ylidene. The Journal of Organic Chemistry, 77(8), 3800–3807. [Link]
-
Altman, L. J., & Laungani, D. (1978). Tritium NMR in conformational analysis: isotopic perturbation of the ring inversion equilibrium in [3H]cyclohexane. Journal of the Chemical Society, Chemical Communications, (1), 4. [Link]
-
da Silva, A. B. F., de Oliveira, H. C. B., & Takahata, Y. (2009). Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. ResearchGate. [Link]
-
Wessig, P., & Lindemann, P. (2021). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 11(36), 22359–22370. [Link]
-
LibreTexts. (2021, December 15). 4.3: Conformation Analysis of Cyclohexane. Retrieved from [Link]
-
Ghorai, M. K., & Kumar, A. (2017). Constructing chiral bicyclo[3.2.1]octanes via low-loading organocatalysis. Organic & Biomolecular Chemistry, 15(48), 10173–10184. [Link]
-
Langdon, S. R., Brown, N., & Blagg, J. (2011). Part One Scaffolds: Identification, Representation Diversity, and Navigation. In Scaffold Hopping in Medicinal Chemistry (pp. 1–30). Wiley-VCH. [Link]
-
Kaboli, P. J., Bazrafkan, M., Ismail, P., & Ling, K. H. (2018). Molecular Dynamics MD Simulations, step by step protocol V.3. protocols.io. [Link]
-
Doyle, M. J., & Parker, W. (1970). X-Ray crystallographic determination of the conformation of bicyclo[3.3.0]octane and bicyclo[3.2.0]heptane derivatives and evidence for an O ⋯ C [[double bond, length half m-dash]] O interaction. Journal of the Chemical Society, Chemical Communications, (6), 319. [Link]
-
Biotecnika. (2024, May 13). Molecular Dynamic Simulation - Step By Step Training Program #moleculardynamics #bioinformatics [Video]. YouTube. [Link]
-
Urones, J. G., Marcos, I. S., Basabe, P., & Alonso, C. (1991). 1H-NMR study and conformational aspects of some bicyclo[3.2.0]heptane derivatives. Magnetic Resonance in Chemistry, 29(7), 693–699. [Link]
-
LabXing. (n.d.). A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering. Retrieved from [Link]
-
Marco, J. A., Sanz-Cervera, J. F., & Yuste, A. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. Molecules, 9(4), 287–297. [Link]
-
Telvekar, V. N. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]
-
Rittner, R., & Tormena, C. F. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1–27. [Link]
-
Galaxy Training. (2019, June 3). Running molecular dynamics simulations using GROMACS. Retrieved from [Link]
-
Computational BioPhysics Tutorials. (2025/2026). Fundamental ingredients of an MD simulation. Retrieved from [Link]
Sources
- 1. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
